2-Chloro-3-(4-cyanophenyl)-1-propene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloroprop-2-enyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKIMQLEKYNICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641142 | |
| Record name | 4-(2-Chloroprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-74-0 | |
| Record name | Benzonitrile, 4-(2-chloro-2-propen-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloroprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 2-Chloro-3-(4-cyanophenyl)-1-propene
Executive Summary
2-Chloro-3-(4-cyanophenyl)-1-propene (CAS 731772-74-0), also known as 4-(2-chloroallyl)benzonitrile, is a specialized organohalide intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1] Its structure features a benzene ring substituted at the para position with a nitrile group and a 2-chloroallyl moiety. This unique combination offers dual reactivity: the nitrile serves as a precursor for amines, amides, or carboxylic acids, while the 2-chloroallyl group acts as a versatile electrophile and a "masked" acetone equivalent (via hydrolysis).
This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and strategic utility in drug development.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]
Structural Analysis
The molecule belongs to the class of 2-chloroallyl arenes . The 2-chloroallyl group is electronically distinct; the vinyl chloride motif withdraws electrons inductively while donating via resonance, creating a unique electronic signature at the allylic position.
| Property | Data | Source/Method |
| IUPAC Name | 4-(2-chloroprop-2-en-1-yl)benzonitrile | Nomenclature |
| CAS Number | 731772-74-0 | |
| Molecular Formula | C₁₀H₈ClN | Stoichiometry |
| Molecular Weight | 177.63 g/mol | Calculated |
| Physical State | Low-melting solid or viscous liquid | Analog Comparison |
| Predicted LogP | 2.8 - 3.1 | Chemoinformatic Consensus |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | Predicted (Nitrile contribution) |
| H-Bond Donors/Acceptors | 0 / 1 | Structure Analysis |
Spectroscopic Validation (Predicted)
To validate the synthesis of this compound, researchers should look for the following diagnostic signals in ¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region: Two doublets (AA'BB' system) centered around δ 7.60 (2H, d, J=8.0 Hz, Ar-H ortho to CN) and δ 7.35 (2H, d, J=8.0 Hz, Ar-H ortho to allyl).
-
Vinyl Protons: Two singlets (or fine doublets) at approximately δ 5.25 and δ 5.15. The chemical shift difference is due to the geminal chlorine atom.
-
Allylic Methylene: A singlet at δ 3.65 (2H, s, Ar-CH₂-C(Cl)=CH₂).
Synthetic Methodologies
The synthesis of 2-chloroallyl arenes requires avoiding the isomerization of the double bond. Two primary protocols are recommended based on scalability and atom economy.[2]
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Recommended)
This method is preferred for high-throughput medicinal chemistry due to mild conditions and tolerance of the nitrile functionality.
Mechanism: The reaction involves the coupling of 4-cyanophenylboronic acid with 2,3-dichloro-1-propene. The key is using a catalyst system that favors sp²-sp³ coupling without β-hydride elimination.
Step-by-Step Protocol:
-
Reagents:
-
4-Cyanophenylboronic acid (1.0 equiv)
-
2,3-Dichloro-1-propene (1.2 equiv) - Note: Excess is used to suppress homocoupling.
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.
-
Solvent: THF/Water (4:1) or Toluene/Ethanol/Water.[3]
-
-
Procedure:
-
Charge a reaction vessel with the boronic acid, base, and catalyst under an inert atmosphere (Argon/Nitrogen).
-
Add degassed solvent and 2,3-dichloro-1-propene.
-
Heat the mixture to 70°C for 4-12 hours. Caution: Do not reflux aggressively to avoid polymerization of the diene byproduct.
-
Monitor via TLC (Hexane/EtOAc) or LC-MS.
-
-
Work-up:
-
Cool to room temperature.[2] Dilute with ethyl acetate and wash with brine.
-
Dry organic layer over MgSO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes:Ethyl Acetate (starting 95:5).
-
Protocol B: Meerwein Arylation (Classical Scale-Up)
For larger scale-ups where cost of palladium is prohibitive, the copper-catalyzed arylation of diazonium salts is effective.
Protocol:
-
Diazotization: Dissolve 4-aminobenzonitrile in HCl/Water at 0°C. Add NaNO₂ (1.1 equiv) dropwise to form the diazonium salt.
-
Coupling: Add the cold diazonium solution to a mixture of 2-chloro-1-propene (excess), CuCl₂ (catalytic), and acetone.
-
Reaction: As the mixture warms to room temperature, nitrogen gas evolves.
-
Note: This route often produces side products (Sandmeyer chlorination) and requires careful distillation.
Reaction Mechanism & Visualization
The following diagram illustrates the catalytic cycle for the recommended Suzuki coupling pathway (Protocol A), highlighting the selectivity for the allylic position.
Figure 1: Catalytic cycle for the synthesis of this compound via Suzuki coupling. The cycle emphasizes the oxidative addition to the allylic chloride over the vinylic chloride.
Applications in Drug Discovery[11]
The 2-chloroallyl moiety is a "privileged intermediate" that allows for divergent synthesis.
The "Masked" Acetone Equivalent
Hydrolysis of the vinyl chloride moiety using concentrated sulfuric acid or Hg(II) salts converts the 2-chloroallyl group into a methyl ketone (acetonyl group).
-
Transformation: Ar-CH₂-C(Cl)=CH₂ → Ar-CH₂-C(=O)-CH₃
-
Utility: This provides access to phenylacetone derivatives, which are precursors to amphetamine-class compounds (strictly regulated) and isoquinoline alkaloids.
Heterocycle Formation
The compound serves as a bifunctional electrophile for constructing fused ring systems.
| Reaction Type | Reagent | Product Class |
| Heck Reaction | Pd(OAc)₂, Aryl Halide | 1,1-Diaryl-2-chloro-1-propenes |
| Nucleophilic Substitution | Primary Amines | Allylic Amines (Precursors to pyrrolidines) |
| Cyclization | Hydrazine derivatives | Pyrazoles |
Divergent Reactivity Diagram
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitrile and chloroallyl groups.
Safety and Handling
-
Hazards: As an organohalide and nitrile derivative, this compound should be treated as Acute Toxic (Oral/Dermal) and a Skin/Eye Irritant .
-
Lachrymator Potential: Allylic halides are often potent lachrymators. Handle only in a fume hood.
-
Storage: Store at 2-8°C under inert gas. The allylic chloride is prone to hydrolysis and polymerization upon prolonged exposure to moisture and light.
References
-
Matrix Scientific. (n.d.). This compound Product Entry. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Obushak, N. D., et al. (1999). Meerwein arylation of 2-chloro-1-propene. Russian Journal of Organic Chemistry.
-
Alfa Chemistry. (n.d.). Product Catalog: this compound. Retrieved from
Sources
Technical Whitepaper: Structural Elucidation of 2-Chloro-3-(4-cyanophenyl)-1-propene
[1]
Executive Summary & Compound Significance
This compound is a bifunctional intermediate valuable in medicinal chemistry and materials science.[1] It combines a 2-chloropropene moiety (useful for further cross-coupling or polymerization) with a 4-cyanophenyl group (a masked carboxylic acid or pharmacophore).[1]
Accurate spectral assignment of this molecule is challenging due to the heavy atom effect of chlorine, the anisotropic deshielding of the nitrile group, and the specific geminal coupling dynamics of the vinylic protons. This guide provides a self-validating workflow for confirming its structure.
Structural Breakdown
-
Formula:
-
Key Functional Groups:
-
Aromatic Nitrile: Strong electron-withdrawing group (EWG), creating an AA'BB' aromatic system.
-
Allylic Methylene: Bridges the aromatic ring and the vinyl chloride.
-
Vinyl Chloride: Electronegative chlorine on an
carbon, affecting chemical shift and coupling.
-
Experimental Protocol (Best Practices)
To ensure reproducibility and data integrity (E-E-A-T), the following acquisition parameters are recommended.
Sample Preparation[1][3]
-
Solvent: Chloroform-d (
) is the standard. It prevents overlap with the critical nitrile carbon region (~118 ppm) and provides a clear lock signal. -
Concentration:
-
1H NMR: ~10 mg in 0.6 mL solvent.
-
13C NMR: ~30-50 mg in 0.6 mL solvent (due to lower sensitivity and lack of NOE enhancement for quaternary carbons).
-
Instrument Parameters
-
Frequency: Minimum 300 MHz (400 MHz+ recommended to resolve the AA'BB' aromatic system).
-
Pulse Sequence:
-
1H: Standard pulse (zg30).
-
13C: Proton-decoupled (zgpg30).
-
-
Relaxation Delay (D1): Set to
seconds to ensure full relaxation of the quaternary nitrile and C-Cl carbons for accurate integration.
1H NMR Spectral Analysis
The proton spectrum will exhibit three distinct regions. The integration ratio must be 4:2:2 (Aromatic : Allylic : Vinylic).
Predicted Chemical Shifts & Multiplicities
| Proton Type | Count | Approx. Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| Ar-H (ortho to CN) | 2H | 7.55 – 7.65 | Doublet (d) | Deshielded by the anisotropic cone of the cyano group.[1] Part of AA'BB' system.[6] | |
| Ar-H (meta to CN) | 2H | 7.30 – 7.40 | Doublet (d) | Shielded relative to ortho protons; closer to alkyl chain. | |
| Vinyl ( | 1H | 5.35 – 5.45 | Singlet/Fine d | Trans to Cl. Deshielded by Cl electronegativity. | |
| Vinyl ( | 1H | 5.20 – 5.30 | Singlet/Fine d | Cis to Cl. Distinct from | |
| Allylic ( | 2H | 3.65 – 3.75 | Singlet (s) | N/A | Broadened singlet due to long-range coupling ( |
*Note: The aromatic region often appears as a "roofed" AA'BB' system, but at higher fields (>400 MHz), it resolves into two distinct doublets.
Detailed Mechanistic Insight
-
The Vinylic Anomaly: In unsubstituted propene, terminal protons couple strongly. Here, the Chlorine atom reduces the geminal coupling constant (
) to a very small value (~1-2 Hz). These protons appear as two separate singlets or very fine doublets because they are chemically non-equivalent (one is cis to Cl, one is trans). -
The Nitrile Effect: The cyano group is a strong
-acceptor. This withdraws electron density from the ring, shifting the ortho protons downfield (higher ppm) compared to a standard benzene ring.
13C NMR Spectral Analysis
The carbon spectrum is the definitive confirmation tool, specifically for the quaternary carbons which are invisible in 1H NMR.
Carbon Assignment Table
| Carbon Type | Count | Approx.[7][4][8][9][10][11] Shift ( | Signal Type | DEPT-135 Phase | Notes |
| Ar-C (ipso to alkyl) | 1 | 142.0 – 144.0 | Quaternary | Invisible | Point of attachment for the propene chain.[1] |
| Vinyl C-Cl | 1 | 138.0 – 140.0 | Quaternary | Invisible | Deshielded by Cl; characteristic of 2-chloroalkenes.[1] |
| Ar-C (ortho to CN) | 2 | 132.0 – 133.0 | CH | Positive (+) | High intensity due to NOE. |
| Ar-C (meta to CN) | 2 | 129.0 – 130.0 | CH | Positive (+) | High intensity due to NOE. |
| Nitrile (-CN) | 1 | 118.0 – 119.0 | Quaternary | Invisible | Critical Diagnostic Peak. |
| Vinyl ( | 1 | 114.0 – 116.0 | Negative (-) | Inverted in DEPT-135.[1] | |
| Ar-C (ipso to CN) | 1 | 110.0 – 111.0 | Quaternary | Invisible | Shielded by the triple bond anisotropy. |
| Allylic ( | 1 | 42.0 – 44.0 | Negative (-) | Inverted in DEPT-135.[1] |
The DEPT-135 Logic Gate
To validate the structure, run a DEPT-135 experiment:
-
Signals pointing UP (+): Aromatic CH carbons (4 carbons total).
-
Signals pointing DOWN (-): Allylic
and Vinylic (2 carbons total). -
Missing Signals: Quaternary carbons (C-Cl, C-CN, C-ipso).[1]
-
Validation: If the peak at ~118 ppm disappears in DEPT-135, it confirms the presence of the Nitrile group.
-
Structural Elucidation Workflow (Visualization)
The following diagram outlines the logical decision tree for assigning the structure based on the spectral data described above.
Figure 1: Logic flow for the structural confirmation of this compound using 1D NMR techniques.
Common Impurities & Troubleshooting
In the synthesis of this molecule (likely via coupling of 4-cyanobenzyl halides with 2,3-dichloropropene), specific impurities may arise.
-
Residual Solvent:
-
Chloroform (
): Singlet at 7.26 ppm ( H) / 77.16 ppm ( C). -
Water: Broad singlet around 1.56 ppm (in
).
-
-
Starting Material (4-Cyanobenzyl chloride):
-
Look for a
singlet shifted slightly downfield (~4.6 ppm) compared to the product (~3.7 ppm) due to the direct attachment of Chlorine rather than the vinyl group.
-
-
Isomerization (1-Chloro isomer):
-
If the double bond migrates, you will see a methyl doublet (~1.8 ppm) and a vinylic quartet, replacing the distinct allylic/vinylic pattern.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[12] (Standard text for AA'BB' systems and substituent effects).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for additivity rules for NMR shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Verified source for analogous 4-cyanobenzyl and 2-chloropropene spectra).[1]
-
Reich, H. J. (2023). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison.[6] [Link] (Authoritative resource for 13C chemical shift tables).
Sources
- 1. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 2. 1-Chloro-3-phenylpropane(104-52-9) 1H NMR [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistryconnected.com [chemistryconnected.com]
- 9. compoundchem.com [compoundchem.com]
- 10. scribd.com [scribd.com]
- 11. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 12. spectrabase.com [spectrabase.com]
Thermodynamic properties and melting point of 2-Chloro-3-(4-cyanophenyl)-1-propene
Technical Guide: Thermodynamic Properties and Melting Point Characterization of 2-Chloro-3-(4-cyanophenyl)-1-propene
Part 1: Executive Summary & Chemical Identity
This compound (CAS 731772-74-0) is a specialized intermediate featuring a 4-cyanobenzyl scaffold coupled with a 2-chloroallyl moiety.[1] This structural motif is critical in the synthesis of advanced agrochemicals and pharmaceutical agents, particularly those requiring a rigid, electron-deficient aromatic core linked to a reactive allyl handle.[1]
Due to its specific application as a transient intermediate in convergent synthesis, comprehensive public thermodynamic data is sparse. This guide outlines the predicted physicochemical properties based on structural analogs and establishes a rigorous experimental protocol for determining its melting point (MP) and enthalpy of fusion (
Chemical Profile
| Property | Detail |
| IUPAC Name | 4-(2-chloroallyl)benzonitrile |
| Common Name | This compound |
| CAS Number | 731772-74-0 |
| Molecular Formula | |
| Molecular Weight | 177.63 g/mol |
| Structural Features | Para-substituted benzonitrile; 2-chloroallyl tail (vinyl chloride motif) |
Part 2: Thermodynamic Analysis & Predicted Properties
As a Senior Scientist, one must often operate in data-sparse environments.[1] By analyzing structural analogs, we can bracket the expected thermodynamic behavior of this compound to guide experimental design.
Structural Analog Comparison
The melting point of a crystalline solid is governed by intermolecular forces (dipole-dipole,
-
p-Tolunitrile (
): MP 29°C. The methyl group provides limited steric bulk.[1] -
4-Cyanobenzyl chloride (
): MP 79°C. The chloromethyl group adds polarity and mass, increasing lattice energy.[1] -
4-Allylbenzonitrile (
): Liquid at RT (BP 115°C/12mmHg).[1] The allyl chain is flexible, disrupting crystal packing.
Prediction for Target (CAS 731772-74-0):
The 2-chloroallyl group (
-
Estimated Physical State: Low-melting solid or Viscous Oil at Room Temperature (25°C).
-
Predicted Melting Point Range: 30°C – 55°C .
-
Thermodynamic Stability: The vinyl chloride moiety is susceptible to polymerization or hydrolysis under acidic conditions; thermal analysis must be conducted below 150°C to avoid decomposition.
Part 3: Experimental Protocols for Characterization
To validate the thermodynamic properties, the following self-validating protocols are required. These methods prioritize accuracy and reproducibility, essential for regulatory filing.
Protocol A: Differential Scanning Calorimetry (DSC)
The Gold Standard for Melting Point and Purity Determination.
Objective: Determine the onset melting temperature (
-
Sample Preparation:
-
Weigh 2–5 mg of the sample into a Tzero aluminum pan.
-
Critical Step: If the sample is liquid/oil, cool to -50°C first to induce crystallization.[1] If it remains amorphous, perform a "Heat-Cool-Heat" cycle to erase thermal history.[1]
-
Seal with a hermetic lid to prevent sublimation (vapor pressure of allyl chlorides can be significant).
-
-
Method Parameters:
-
Equilibrate: -40°C.
-
Ramp 1: 10°C/min to 150°C.
-
Purge Gas: Nitrogen (50 mL/min).
-
-
Data Analysis:
-
Identify the endothermic melting peak.
- : The intersection of the baseline and the leading edge of the peak (Report this as the Melting Point).
-
Purity Calculation: Use the Van’t Hoff equation analysis on the melting peak shape (ASTM E928).
-
Protocol B: Capillary Melting Point (QC Method)
For rapid routine analysis.
-
Preparation: Pack the solid tightly into a glass capillary (2-3 mm height). If the sample is an oil, cool in a freezer (-20°C) to solidify before testing.
-
Ramp: Fast ramp (10°C/min) to 20°C, then slow ramp (1°C/min) through the expected transition.
-
Observation: Record the Meniscus Point (first liquid) and Clear Point (complete melt).
Protocol C: Thermogravimetric Analysis (TGA)
To define the thermal stability window.
-
Ramp: 10°C/min from Ambient to 400°C.
-
Criterion: Determine the temperature at 1% and 5% weight loss (
, ).-
Note: Ensure weight loss is not due to volatility (sublimation) by comparing with DSC hermetic pans.
-
Part 4: Visualization of Characterization Workflow
The following diagram illustrates the decision logic for characterizing this intermediate, distinguishing between crystalline and amorphous behaviors common in allyl-substituted aromatics.
Figure 1: Decision tree for thermodynamic characterization, accounting for potential supercooling or amorphous states typical of low-melting organic intermediates.
Part 5: Synthesis & Impurity Context
Understanding the synthesis is crucial for interpreting thermodynamic data, as specific impurities (e.g., regioisomers) can significantly depress the melting point.
Likely Synthetic Route:
Critical Impurities to Monitor:
-
Regioisomers: Formation of the styrene derivative (conjugation of double bond) if isomerization occurs.
-
Homocoupling dimers: 4,4'-dicyanobibenzyl (High MP solid).
-
Hydrolysis products: 4-cyanobenzyl alcohol (MP ~80-85°C).
Table 1: Reference Data for Analogous Compounds
| Compound | Structure | Melting Point (°C) | Source |
|---|
| p-Tolunitrile |
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7528, p-Tolunitrile. Retrieved from [Link]
-
NIST Chemistry WebBook. (2026). Benzonitrile, 4-(2-propenyl)- Thermochemical Data. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2-Chloro-3-(4-cyanophenyl)-1-propene Derivatives: Synthesis, Reactivity, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-(4-cyanophenyl)-1-propene derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. By leveraging the unique electronic properties of the cyanophenyl group and the versatile reactivity of the 2-chloro-1-propene moiety, these derivatives serve as valuable synthons for the creation of complex molecular architectures. This document details plausible synthetic methodologies, explores the characteristic chemical reactivity, and discusses the prospective biological applications of these compounds, offering a foundational resource for researchers, scientists, and professionals in drug development.
Introduction: Strategic Importance of the this compound Scaffold
The this compound scaffold represents a convergence of key structural motifs that are highly sought after in the design of bioactive molecules. The allylic chloride functionality provides a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functional groups. Concurrently, the 4-cyanophenyl group is a well-established pharmacophore known to engage in crucial interactions with biological targets, often acting as a hydrogen bond acceptor or participating in dipole-dipole interactions. Its presence is frequently associated with inhibitory activity against various enzymes and receptors.
The strategic combination of these two features in a single molecule creates a versatile platform for the development of novel therapeutic agents. The allylic system's reactivity allows for the exploration of chemical space around a core pharmacophore, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. This guide will elucidate the synthetic pathways to access these derivatives, detail their expected chemical behavior, and provide insights into their potential as valuable intermediates in drug discovery.
Synthesis and Characterization
While specific literature on the synthesis of this compound is limited, established organic chemistry principles allow for the confident postulation of robust synthetic routes. A logical and efficient approach commences with commercially available 4-cyanobenzaldehyde.
Proposed Synthetic Pathway
A two-step sequence involving an olefination reaction followed by allylic chlorination is the most probable and versatile method for the synthesis of the target scaffold.
Caption: Proposed two-step synthesis of this compound.
Step 1: Olefination to Form the Propene Backbone
The initial step involves the conversion of 4-cyanobenzaldehyde to 3-(4-cyanophenyl)-1-propene. This can be efficiently achieved using standard olefination methodologies such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is often preferred due to the water-soluble nature of the phosphate byproduct, which simplifies purification.
Exemplary Protocol: Horner-Wadsworth-Emmons Reaction
-
Phosphonate Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), diethyl phosphite is deprotonated with a suitable base (e.g., sodium hydride) in an anhydrous solvent like tetrahydrofuran (THF). Allyl bromide is then added to the resulting anion to yield diethyl allylphosphonate.
-
Ylide Formation: The diethyl allylphosphonate is deprotonated with a strong base, such as sodium hydride or potassium tert-butoxide, in anhydrous THF at a low temperature (e.g., 0 °C) to generate the corresponding ylide.
-
Reaction with Aldehyde: A solution of 4-cyanobenzaldehyde in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
Workup and Purification: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 3-(4-cyanophenyl)-1-propene, is purified by flash column chromatography.
Step 2: Allylic Chlorination
The second step involves the selective chlorination at the allylic position of 3-(4-cyanophenyl)-1-propene. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation, typically in the presence of a radical initiator or under photochemical conditions.
Exemplary Protocol: Allylic Chlorination with NCS
-
Reaction Setup: In a flask protected from light, 3-(4-cyanophenyl)-1-propene is dissolved in a non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Reagent Addition: N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN are added to the solution.
-
Reaction Conditions: The mixture is heated to reflux and monitored by TLC or GC-MS for the consumption of the starting material.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and a saturated solution of sodium bicarbonate, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation or flash column chromatography.
Spectroscopic Characterization
The structural elucidation of this compound derivatives would rely on a combination of standard spectroscopic techniques. The expected spectral data are as follows:
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the 4-cyanophenyl ring appearing as two doublets in the range of δ 7.5-7.8 ppm. - Vinylic protons on the double bond appearing as distinct signals, likely between δ 5.0-6.0 ppm. - A signal for the proton on the carbon bearing the chlorine atom. - A signal for the methylene protons adjacent to the aromatic ring. |
| ¹³C NMR | - A signal for the nitrile carbon around δ 118-120 ppm. - Aromatic carbon signals between δ 125-150 ppm. - Signals for the sp² carbons of the double bond between δ 115-140 ppm. - A signal for the carbon atom bonded to chlorine. |
| FT-IR | - A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. - C=C stretching absorption around 1640-1680 cm⁻¹. - C-H stretching of the aromatic ring just above 3000 cm⁻¹. - C-Cl stretching in the fingerprint region, typically between 600-800 cm⁻¹. |
| Mass Spec. | - A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, indicative of the presence of one chlorine atom. |
Chemical Reactivity and Synthetic Applications
The this compound scaffold is primed for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.
Caption: Key reaction pathways for this compound derivatives.
Nucleophilic Substitution Reactions
As an allylic halide, the chlorine atom can be readily displaced by a wide range of nucleophiles. These reactions can proceed through Sₙ1, Sₙ2, or Sₙ2' mechanisms, with the regiochemical and stereochemical outcomes dependent on the substrate, nucleophile, and reaction conditions.[1][2]
-
Sₙ2 Reaction: Primary allylic halides like the title compound are expected to readily undergo Sₙ2 reactions with good nucleophiles, leading to direct displacement of the chloride.[1]
-
Sₙ1 Reaction: In the presence of a polar, protic solvent and a weak nucleophile, an Sₙ1 pathway may be favored due to the formation of a resonance-stabilized allylic carbocation.
-
Sₙ2' Reaction: Attack of a nucleophile at the γ-carbon of the double bond can also occur, leading to an allylic rearrangement. The regioselectivity between Sₙ2 and Sₙ2' is influenced by steric factors and the nature of the nucleophile.[2][3]
Table 2: Examples of Nucleophilic Substitution Products
| Nucleophile | Product Type | Potential Application |
| R-OH / RO⁻ | Allylic Ether | Fragrance, Pharmaceutical Intermediate |
| R-NH₂ | Allylic Amine | Agrochemical, Bioactive Molecule |
| R-SH / RS⁻ | Allylic Thioether | Material Science, Medicinal Chemistry |
| CN⁻ | Nitrile | Elongation of Carbon Chain |
| N₃⁻ | Allylic Azide | Precursor for Triazoles (Click Chemistry) |
Palladium-Catalyzed Cross-Coupling Reactions
The allylic chloride moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.[4][5]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl groups.
-
Heck Reaction: Coupling with alkenes can be used to extend the carbon framework.
-
Sonogashira Coupling: Reaction with terminal alkynes provides a route to enynes, which are versatile synthetic intermediates.[6]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds with a wide range of amines.
These reactions offer a modular approach to rapidly generate libraries of diverse compounds for biological screening.
Oxidation and Reduction
The double bond in the propene chain is susceptible to both oxidation and reduction.
-
Oxidation: Treatment with oxidizing agents such as m-CPBA or hydrogen peroxide can lead to the formation of epoxides. Dihydroxylation can be achieved using osmium tetroxide or potassium permanganate.
-
Reduction: The double bond can be selectively reduced to a single bond via catalytic hydrogenation (e.g., H₂, Pd/C), yielding the corresponding saturated derivative.
Potential Biological and Therapeutic Applications
The 4-cyanophenyl group is a common feature in many biologically active compounds. The nitrile group can act as a bioisostere for other functional groups and can participate in key binding interactions with protein targets. Given the established bioactivity of related structures, this compound derivatives are promising candidates for investigation in several therapeutic areas.
-
Anticancer Agents: The 4-cyanophenyl moiety is present in several anticancer drugs and experimental agents. For example, some non-steroidal aromatase inhibitors used in the treatment of breast cancer feature this group.[2][3] Derivatives of the title compound could be explored for their antiproliferative activities.
-
Enzyme Inhibitors: The electrophilic nature of the allylic chloride, combined with the binding potential of the cyanophenyl group, makes these compounds interesting candidates for covalent or non-covalent enzyme inhibitors.
-
Neurological Disorders: The 3-amino-3-(4-cyanophenyl)propanoic acid scaffold has been identified as a key building block in neuropharmacology, suggesting that derivatives of the title compound could be explored for their activity on CNS targets.[7]
Conclusion and Future Perspectives
The this compound framework represents a highly versatile and synthetically accessible platform for the development of novel chemical entities. This in-depth guide has outlined plausible and efficient synthetic strategies, detailed the expected chemical reactivity based on the principles of organic chemistry, and highlighted the significant potential of these derivatives in drug discovery and materials science. The combination of a reactive allylic chloride and a biologically relevant cyanophenyl group provides a powerful toolkit for medicinal chemists. Future research in this area should focus on the synthesis and biological evaluation of a diverse library of these derivatives to fully exploit their therapeutic potential. The modular nature of their synthesis makes them particularly amenable to high-throughput screening and structure-activity relationship studies, which will undoubtedly accelerate the discovery of new lead compounds.
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The Strategic Utility of 2-Chloro-3-(4-cyanophenyl)-1-propene in the Synthesis of Advanced Non-Steroidal Anti-Androgens
An In-depth Technical Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
Abstract
The persistent role of the androgen receptor (AR) in the progression of prostate cancer, even in castration-resistant states, has cemented its status as a critical therapeutic target. Non-steroidal anti-androgens (NSAAs) represent a cornerstone of androgen deprivation therapy, and the development of novel, more potent, and specific AR antagonists is a continuous endeavor in medicinal chemistry. This technical guide elucidates the potential of 2-Chloro-3-(4-cyanophenyl)-1-propene as a strategic intermediate in the synthesis of next-generation NSAAs. We will explore its synthetic accessibility, versatile reactivity, and its direct application in the construction of pharmacophores analogous to established drugs like bicalutamide. This guide will provide a comprehensive overview of the underlying medicinal chemistry principles, plausible synthetic methodologies, and detailed experimental protocols for the synthesis and biological evaluation of potential drug candidates derived from this versatile building block.
Introduction: The Androgen Receptor and the Imperative for Novel Antagonists
The androgen receptor (AR), a ligand-activated nuclear transcription factor, is the central driver of prostate cancer cell growth and survival.[1] Upon binding to androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of genes essential for cell proliferation and survival.[2][3][4]
The 4-cyanophenyl moiety is a well-established pharmacophore in a multitude of NSAAs, including the first-generation drug flutamide and the second-generation drug bicalutamide.[2][4] This group plays a crucial role in the ligand's ability to antagonize the AR. The nitrile functionality can participate in key interactions within the AR ligand-binding domain (LBD), contributing to the overall binding affinity and antagonistic activity.[5]
This compound emerges as a highly valuable intermediate due to the strategic placement of its functional groups. The 4-cyanophenyl group provides the essential pharmacophoric element for AR antagonism, while the 2-chloro-1-propene moiety serves as a versatile reactive handle for the introduction of diverse side chains, allowing for the fine-tuning of physicochemical properties and biological activity.
The Androgen Receptor Signaling Pathway: A Therapeutic Target
To appreciate the significance of AR antagonists, a fundamental understanding of the AR signaling pathway is essential.
Figure 1: A simplified diagram of the androgen receptor signaling pathway.
Synthetic Strategies: Harnessing the Reactivity of this compound
The 2-chloro-1-propene functionality of the title intermediate offers several avenues for synthetic elaboration. The allylic chloride is a reactive electrophile, susceptible to nucleophilic substitution, making it an ideal partner for coupling with various nucleophiles.
Proposed Synthesis of a Bicalutamide Analog
A plausible and efficient route to a bicalutamide analog involves a two-step sequence starting from this compound:
-
Thia-Michael Addition: Reaction of the intermediate with a suitable thiol, such as 4-fluorothiophenol, under basic conditions. This reaction proceeds via an SN2' mechanism, where the thiolate attacks the terminal carbon of the double bond, leading to the formation of a thioether.
-
Oxidation: Subsequent oxidation of the resulting sulfide to the corresponding sulfone. This transformation is crucial for activity, as the sulfone group in bicalutamide is a key hydrogen bond acceptor in the AR LBD.
Figure 2: Proposed synthetic pathway to a bicalutamide analog.
Alternative Synthetic Routes: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the construction of C-N and C-C bonds. The 2-chloro-1-propene moiety can participate in reactions such as the Tsuji-Trost allylic amination, allowing for the direct coupling with anilines or other nitrogen nucleophiles.[6] This approach could provide access to a different class of NSAA analogs.
Structure-Activity Relationship (SAR) Insights
The development of potent NSAAs has been guided by extensive SAR studies. Understanding these relationships is critical for the rational design of new drug candidates.
| Structural Moiety | Role in Activity | Reference |
| 4-Cyanophenyl Group | Essential for AR antagonism; the nitrile group acts as a key hydrogen bond acceptor in the AR LBD. | [5] |
| Aromatic Ring B (e.g., 4-fluorophenyl) | Can be varied to modulate lipophilicity and pharmacokinetic properties. The fluorine atom can enhance binding affinity. | [2][4] |
| Sulfone Linker | The sulfone group is a crucial hydrogen bond acceptor, contributing significantly to binding affinity. | [2][4] |
| Propionamide Core | Provides the backbone for the correct spatial orientation of the key pharmacophoric groups. | [7] |
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of potential NSAAs derived from this compound.
Synthesis of a Bicalutamide Analog
Step 1: Synthesis of the Sulfide Intermediate
-
To a solution of 4-fluorothiophenol (1.1 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfide intermediate.
Step 2: Oxidation to the Sulfone
-
Dissolve the sulfide intermediate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise to the solution, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final sulfone product.[2][4]
Biological Evaluation: In Vitro Assays
Androgen Receptor (AR) Binding Assay (Radioligand Displacement Assay)
This assay determines the ability of a test compound to displace a radiolabeled androgen from the AR.
Figure 3: Workflow for a radioligand displacement AR binding assay.
Cell Proliferation Assay (LNCaP Cells)
This assay measures the effect of a test compound on the proliferation of androgen-dependent prostate cancer cells.
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of the test compound in the presence of a low concentration of DHT (e.g., 0.1 nM) to stimulate androgen-dependent growth.
-
Incubation: Incubate the plates for 5 days.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5]
Conclusion and Future Perspectives
This compound represents a promising and versatile intermediate for the synthesis of novel NSAAs. Its straightforward accessibility and the reactive nature of the 2-chloro-1-propene moiety allow for the efficient construction of diverse molecular scaffolds. The proposed synthetic strategies, coupled with established biological evaluation protocols, provide a clear roadmap for the discovery and development of next-generation AR antagonists. Future work should focus on exploring a wider range of nucleophiles in reactions with this intermediate and conducting thorough in vivo studies to assess the efficacy and pharmacokinetic profiles of the most promising candidates. The continued exploration of such strategic intermediates will undoubtedly fuel the pipeline of innovative therapies for prostate cancer.
References
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Bhatia, V., et al. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules, 26(1), 56. [Link]
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ResearchGate (n.d.). The Androgen Receptor signalling pathway. Schematic representation of... [Link]
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Cui, N., & Li, M. J. (2023). Research Progress on the Mechanism of Androgen Receptor Signaling Pathway in Castration-Resistant Prostate Cancer. Annals of Urologic Oncology, 6(4), 6-12. [Link]
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Wikipedia (n.d.). Androgen receptor. [Link]
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Tucker, H., Crook, J. W., & Chesterson, G. J. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of Medicinal Chemistry, 31(5), 954-959. [Link]
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Baratta, F., et al. (2012). Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. ACS Medicinal Chemistry Letters, 3(12), 1022-1026. [Link]
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Tucker, H., Crook, J. W., & Chesterson, G. J. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of Medicinal Chemistry, 31(5), 954-9. [Link]
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Bas-Serra, M., et al. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules, 26(1), 56. [Link]
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Kaczmarek, P., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry, 12(1), 105-112. [Link]
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Gonzalez-Linares, F., et al. (2024). Interplay of chloride levels and palladium(ii)-catalyzed O-deallenylation bioorthogonal uncaging reactions. Chemical Science, 15(9), 3290-3298. [Link]
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ResearchGate (n.d.). Palladium-Catalyzed Allylation of Acidic and Less Nucleophilic Anilines Using Allylic Alcohols Directly. [Link]
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Lundgren, R. J., & Stradiotto, M. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Angewandte Chemie International Edition, 53(42), 11332-11335. [Link]
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Taylor & Francis Online (n.d.). Nonsteroidal antiandrogens – Knowledge and References. [Link]
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Cardiff University (n.d.). Design and synthesis of novel bicalutamide and enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer. [Link]
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Nolan, S. P., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Organometallics, 40(13), 2056-2063. [Link]
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Altogen Biosystems (n.d.). Cell Subculture Protocol - LNCAP CELL LINE. [Link]
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Chen, Y., et al. (2023). A New Protocol to Obtain 80-Passage Lncap Androgen-Independent Cells. Journal of Biosciences and Medicines, 11(12), 1-8. [Link]
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UCSC Genome Browser (n.d.). LNCaP cell line ATCC # CRL-1740. [Link]
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Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 2-Chloro-3-(4-cyanophenyl)-1-propene
Introduction
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1] These transformations have revolutionized the synthesis of complex molecules, finding widespread application in the pharmaceutical, agrochemical, and materials science industries.[1] This document provides a comprehensive guide to the application of 2-Chloro-3-(4-cyanophenyl)-1-propene as a versatile substrate in several key palladium-catalyzed cross-coupling reactions. The presence of an allylic chloride provides a reactive handle for oxidative addition to a palladium(0) catalyst, while the cyanophenyl moiety offers a site for further functionalization and imparts unique electronic properties to the molecule and its derivatives.[2][3] Such nitrile-containing compounds are of significant interest in drug discovery due to their potential to enhance binding affinity and improve pharmacokinetic profiles.[3]
These application notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols and mechanistic insights to facilitate the use of this valuable building block in the synthesis of novel chemical entities.
General Mechanistic Principles
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving the interchange of palladium between its Pd(0) and Pd(II) oxidation states.[4][5] The fundamental steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the allylic chloride substrate, this compound. This step forms a η³ π-allylpalladium(II) complex.[6][7]
-
Transmetalation (for Suzuki and Sonogashira reactions) or Nucleophilic Attack: In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[8] For the Sonogashira reaction, a copper acetylide, formed in situ, undergoes transmetalation with the palladium complex.[9][10] In other reactions, a nucleophile can directly attack the allyl group.[6]
-
Reductive Elimination: The newly coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]
General Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key cross-coupling reactions using this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the allylic substrate and various organoboron compounds.[11] This reaction is valued for its mild conditions and tolerance of a wide array of functional groups.[12]
Protocol: Synthesis of 3-(4-Cyanophenyl)-1-(4-methoxyphenyl)-1-propene
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 177.62 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Toluene | - | 10 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (177.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol) to the flask.
-
Add degassed toluene (10 mL) and water (2 mL) to the flask.
-
The reaction mixture is stirred vigorously and heated to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction facilitates the coupling of the allylic chloride with an alkene, in this case, styrene, to form a new C-C bond, leading to a substituted diene system.[13][14]
Protocol: Synthesis of 1-(4-Cyanophenyl)-4-phenyl-1,3-butadiene
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 177.62 | 1.0 | 1.0 |
| Styrene | 104.15 | 1.5 | 1.5 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 0.02 |
| P(o-tolyl)₃ (Tri(o-tolyl)phosphine) | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - |
Procedure:
-
In a sealed tube under an inert atmosphere, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(o-tolyl)₃ (12.2 mg, 0.04 mmol) in anhydrous, degassed DMF (5 mL).
-
Add this compound (177.6 mg, 1.0 mmol), styrene (173 µL, 1.5 mmol), and triethylamine (209 µL, 1.5 mmol).
-
Seal the tube and heat the mixture to 100 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL), dry over magnesium sulfate, and concentrate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate).
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the allylic substrate and a terminal alkyne, providing access to valuable enyne structures.[9][15]
Protocol: Synthesis of 4-(4-Cyanophenyl)-1-phenyl-1-buten-3-yne
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 177.62 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.02 | 0.02 |
| CuI (Copper(I) Iodide) | 190.45 | 0.04 | 0.04 |
| Diisopropylamine (DIPA) | 101.19 | 2.0 | 2.0 |
| Tetrahydrofuran (THF) | - | 10 mL | - |
Procedure:
-
To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Add anhydrous, degassed THF (10 mL) and diisopropylamine (279 µL, 2.0 mmol).
-
Add this compound (177.6 mg, 1.0 mmol) and phenylacetylene (132 µL, 1.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate).
Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Conclusion
The protocols and mechanistic insights provided in this document highlight the utility of this compound as a versatile building block in palladium-catalyzed cross-coupling reactions. The ability to readily introduce diverse functionalities through Suzuki-Miyaura, Heck, and Sonogashira couplings opens avenues for the synthesis of complex molecules with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
References
-
Li, X. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities. Accounts of Chemical Research, 53(10), 2262–2277. [Link]
-
Tsuji–Trost reaction. In Wikipedia. [Link]
-
Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]
-
Heck Reactions with Aryl Chlorides. Diva-Portal.org. [Link]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. PMC. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Suzuki reaction. In Wikipedia. [Link]
-
Pd-catalyzed ligand-free Suzuki reaction of β-substituted allylic halides with arylboronic acids in water. RSC Publishing. [Link]
-
Mechanistic Investigation of Rh(I)-Catalyzed Asymmetric Suzuki-Miyaura Coupling with Racemic Allyl Halides. ChemRxiv. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Sonogashira coupling. In Wikipedia. [Link]
-
The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. RSC Publishing. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. PubMed. [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. MDPI. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]
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- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 11. Pd-catalyzed ligand-free Suzuki reaction of β-substituted allylic halides with arylboronic acids in water - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47813K [pubs.rsc.org]
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- 14. Heck Reaction [organic-chemistry.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: 2-Chloro-3-(4-cyanophenyl)-1-propene as a Versatile Building Block in Heterocyclic Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utility of 2-Chloro-3-(4-cyanophenyl)-1-propene as a strategic building block in the synthesis of diverse heterocyclic scaffolds. This document outlines detailed, field-proven protocols for the synthesis of high-value pyrazole and pyridine derivatives. The methodologies are grounded in established reaction mechanisms, offering insights into the causality behind experimental choices to ensure reproducibility and success. All protocols are designed as self-validating systems, and key mechanistic claims are supported by authoritative references.
Introduction: The Strategic Value of this compound
The pursuit of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and materials science. Heterocyclic motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The unique electronic and steric properties of this compound, which combines a reactive allylic chloride, a vinyl chloride moiety, and an electron-withdrawing cyanophenyl group, make it a highly versatile and valuable precursor for the construction of complex molecular architectures.
The presence of multiple reactive sites allows for a range of transformations, including nucleophilic substitution, cycloaddition, and palladium-catalyzed cross-coupling reactions.[1][2] This guide will focus on two key applications: the synthesis of substituted pyrazoles and pyridines, both of which are privileged structures in drug discovery.
PART 1: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives
Pyrazoles are a class of five-membered nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3] The following protocol describes a robust method for the synthesis of a 1-(4-chlorophenyl)-3-(4-cyanobenzyl)-5-methyl-1H-pyrazole, leveraging the reactivity of the allylic chloride in this compound.
Reaction Principle: Sequential Alkylation and Cyclocondensation
This synthetic strategy involves a two-step, one-pot procedure. The first step is the alkylation of a suitable active methylene compound, in this case, ethyl acetoacetate, with this compound. The resulting intermediate is then subjected to a cyclocondensation reaction with a substituted hydrazine to yield the desired pyrazole.
Experimental Workflow: Pyrazole Synthesis
Caption: Workflow for the one-pot synthesis of a trisubstituted pyrazole.
Detailed Protocol: Synthesis of 1-(4-chlorophenyl)-3-(4-cyanobenzyl)-5-methyl-1H-pyrazole
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | N/A | 177.62 | 1.78 g | 10 mmol |
| Ethyl acetoacetate | 141-97-9 | 130.14 | 1.30 g | 10 mmol |
| Sodium Ethoxide (21% in Ethanol) | 141-52-6 | 68.05 | 3.24 mL | 10 mmol |
| 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 | 179.04 | 1.79 g | 10 mmol |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 1 mL | - |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | 50 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 30 mL of anhydrous ethanol and sodium ethoxide solution.
-
To this solution, add ethyl acetoacetate dropwise at room temperature with stirring.
-
After 15 minutes, add a solution of this compound in 10 mL of ethanol dropwise over 20 minutes.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the alkylation, cool the reaction mixture to room temperature.
-
Add 4-chlorophenylhydrazine hydrochloride and glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature and then pour it into 100 mL of ice-cold water with stirring.
-
A solid precipitate will form. Filter the solid, wash with copious amounts of water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to afford the pure 1-(4-chlorophenyl)-3-(4-cyanobenzyl)-5-methyl-1H-pyrazole.
Expected Results:
| Compound | Appearance | Yield (%) | Melting Point (°C) |
| 1-(4-chlorophenyl)-3-(4-cyanobenzyl)-5-methyl-1H-pyrazole | White crystalline solid | 75-85 | 135-138 |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.8 Hz, 2H, Ar-H), 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.10 (s, 1H, pyrazole-H), 4.10 (s, 2H, CH₂), 2.30 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 150.2, 144.5, 142.1, 138.5, 132.4, 129.8, 129.5, 125.8, 118.9, 111.8, 106.5, 34.2, 11.8.
-
IR (KBr, cm⁻¹): 3080 (Ar C-H), 2225 (C≡N), 1595 (C=N), 1500 (C=C).
-
MS (ESI+): m/z 322.1 [M+H]⁺.
PART 2: Synthesis of Highly Substituted Pyridine Derivatives
Substituted pyridines are another class of heterocycles with immense importance in medicinal chemistry.[4][5] The following protocol outlines a multicomponent reaction for the synthesis of a 2-amino-4-(4-cyanophenyl)-6-phenylnicotinonitrile derivative, utilizing the reactivity of the propene backbone of this compound.
Reaction Principle: One-Pot Multicomponent Synthesis
This approach is based on a one-pot, four-component reaction involving an aldehyde (derived in situ), an active methylene compound, a ketone, and an ammonium source.[6][7] this compound can be envisioned to generate a reactive aldehyde intermediate under specific conditions, which then participates in the multicomponent cyclization.
Experimental Workflow: Pyridine Synthesis
Caption: Workflow for the multicomponent synthesis of a substituted pyridine.
Detailed Protocol: Synthesis of 2-amino-4-(4-cyanophenyl)-6-phenylnicotinonitrile
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | N/A | 177.62 | 1.78 g | 10 mmol |
| Acetophenone | 98-86-2 | 120.15 | 1.20 g | 10 mmol |
| Malononitrile | 109-77-3 | 66.06 | 0.66 g | 10 mmol |
| Ammonium Acetate | 631-61-8 | 77.08 | 3.85 g | 50 mmol |
| Ethanol (95%) | 64-17-5 | 46.07 | 40 mL | - |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound, acetophenone, malononitrile, and ammonium acetate in 40 mL of 95% ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Maintain the reflux for 8-10 hours. The reaction can be monitored by observing the precipitation of the product.
-
After the reaction is complete, cool the flask to room temperature.
-
Filter the precipitated solid and wash it thoroughly with cold ethanol to remove any unreacted starting materials.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the product from a DMF/ethanol solvent system.
Expected Results:
| Compound | Appearance | Yield (%) | Melting Point (°C) |
| 2-amino-4-(4-cyanophenyl)-6-phenylnicotinonitrile | Yellow crystalline solid | 65-75 | >300 |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.10-8.00 (m, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.70 (d, J = 8.4 Hz, 2H, Ar-H), 7.60-7.50 (m, 3H, Ar-H), 7.45 (s, 1H, pyridine-H), 7.30 (s, 2H, NH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 160.5, 158.2, 155.8, 142.1, 137.5, 132.8, 130.5, 129.4, 128.9, 128.6, 118.8, 116.5, 112.3, 85.1.
-
IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2220 (C≡N), 1640 (C=N), 1590 (C=C).
-
MS (ESI+): m/z 297.1 [M+H]⁺.
PART 3: Palladium-Catalyzed Cross-Coupling Reactions
The vinyl chloride functionality in this compound is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] These reactions are powerful tools for the formation of carbon-carbon bonds and allow for the introduction of a wide range of substituents at the 2-position of the propene backbone.
Reaction Principle: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups.
General Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
| Reagent | Role | Example |
| This compound | Electrophile | - |
| Aryl or Vinyl Boronic Acid/Ester | Nucleophile | Phenylboronic acid, Vinylboronic acid pinacol ester |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | Activator | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Reaction Medium | Toluene/H₂O, Dioxane/H₂O, DMF |
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), the palladium catalyst (2-5 mol%), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a promising and versatile building block for the synthesis of a variety of heterocyclic compounds. The protocols detailed in these application notes provide a solid foundation for researchers to explore its synthetic potential. The strategic combination of a reactive allylic chloride, a vinyl chloride, and a cyanophenyl moiety opens up numerous avenues for the construction of novel and complex molecular architectures with potential applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Insuasty, B., et al. (2015). Recent advances in the synthesis of new pyrazole derivatives. Revista de la Sociedad Química del Perú, 81(1), 54-75.
- Abdel-Wahab, B. F., et al. (2018).
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines. Journal of the Chinese Chemical Society, 54(2), 507-516.
- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(13), 1289-1294.
- Katritzky, A. R., et al. (2005).
-
Science.gov. (n.d.). pyrazoles: Topics by Science.gov. Retrieved from [Link]
- Zhang, H., et al. (2012). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3169.
-
Fairlamb, I. J. S. (2011). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Request PDF. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link]
-
MDPI. (2021). Palladium-Catalyzed Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]
- de la Torre, D., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 14(3), 231.
-
Frontiers in Chemistry. (2020). Editorial: Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Multicomponent Reactions. Retrieved from [Link]
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- 4. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine synthesis [organic-chemistry.org]
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Polymerization techniques involving 2-Chloro-3-(4-cyanophenyl)-1-propene monomers
Application Note: polymerization of 2-Chloro-3-(4-cyanophenyl)-1-propene (CCPP)
Executive Summary & Chemical Context
This guide details the polymerization techniques for This compound (CCPP) . This molecule belongs to the class of 2-substituted allyl monomers .
The Challenge: Standard allyl monomers (
The Solution (The "2-Chloro Effect"): CCPP contains a chlorine atom at the 2-position (vinylic). This substitution is critical. The electron-withdrawing nature and steric bulk of the chlorine atom suppress hydrogen abstraction and destabilize the potential allylic radical intermediate, thereby enabling effective radical polymerization that is otherwise impossible with simple allylbenzene derivatives.
Applications:
-
Drug Delivery: The pendant nitrile (-CN) group is a versatile precursor for tetrazoles (via cycloaddition), widely used in angiotensin II receptor blockers (sartans).
-
Functional Materials: High-refractive-index polymers due to the aromatic/halogen content.
Monomer Properties & Handling
| Property | Description |
| Chemical Name | This compound |
| Structure | |
| Molecular Weight | ~177.63 g/mol |
| Physical State | Viscous liquid or low-melting solid (depending on purity) |
| Solubility | Soluble in Toluene, DMF, THF, Chloroform; Insoluble in Water, Methanol. |
| Storage | Store at 2–8°C under Argon. Light sensitive. |
Protocol A: Free Radical Homopolymerization
Objective: Synthesize Poly(CCPP) homopolymer using solution polymerization. Mechanism: Free Radical Addition.[1]
Materials
-
Monomer: CCPP (Purified via column chromatography to remove inhibitors).
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
-
Solvent: Anhydrous Toluene (Low chain-transfer constant).
-
Precipitant: Cold Methanol.
Step-by-Step Methodology
-
Preparation: In a glovebox or under nitrogen flow, dissolve 2.0 g (11.2 mmol) of CCPP in 4.0 mL of anhydrous toluene (50% w/v concentration). High concentration is vital for allyl monomers to favor propagation over transfer.
-
Initiator Addition: Add 37 mg (0.22 mmol, 2 mol%) of AIBN.
-
Degassing (Critical): Seal the reaction vessel with a rubber septum. Purge with dry nitrogen for 20 minutes to remove oxygen (a radical scavenger).
-
Polymerization: Place the vessel in a pre-heated oil bath at 70°C . Stir magnetically at 300 RPM for 48 hours .
-
Note: 2-chloroallyl monomers polymerize slower than styrenics; extended time is required.
-
-
Termination: Quench the reaction by cooling the flask in liquid nitrogen or an ice bath.
-
Purification:
-
Dilute the viscous mixture with 2 mL of THF.
-
Dropwise add the solution into 100 mL of cold Methanol under vigorous stirring.
-
Collect the white precipitate via filtration.
-
-
Drying: Dry the polymer in a vacuum oven at 40°C for 24 hours.
Protocol B: Controlled Copolymerization (RAFT)
Objective: Incorporate CCPP into a block copolymer with Styrene for defined molecular weight distributions (
Rationale
Homopolymerization of CCPP may yield low molecular weights (
Workflow Diagram
Figure 1: RAFT Copolymerization Workflow for CCPP-Styrene systems.
Protocol
-
Stoichiometry: Target
.-
Monomer Feed: 20 mol% CCPP / 80 mol% Styrene.
-
CTA (Chain Transfer Agent): 2-Cyano-2-propyl dithiobenzoate (CPDB).
-
-
Procedure:
-
Combine CCPP (0.5 g), Styrene (1.17 g), CPDB (15 mg), and AIBN (2.2 mg) in a Schlenk tube.
-
Add Anisole (1.5 mL) as an internal standard and solvent.
-
Perform 3 cycles of Freeze-Pump-Thaw to remove oxygen.
-
Polymerize at 80°C for 24 hours.
-
-
Workup: Precipitate into Methanol. The resulting polymer will be pink/red (due to the dithiobenzoate end-group).
Characterization & Data Interpretation
1H NMR Spectroscopy (CDCl3, 400 MHz)
To verify polymerization, monitor the disappearance of vinylic protons and the broadening of aromatic signals.
| Signal Region ( | Assignment | Change upon Polymerization |
| 5.10 - 5.40 | Vinylic | Disappears or reduces significantly. |
| 3.40 - 3.60 | Allylic | Shifts upfield (broadens) to ~2.8-3.0 ppm in polymer backbone. |
| 7.40 - 7.70 | Aromatic Protons | Remains, but signals broaden significantly. |
Mechanism of Stabilization (The "2-Chloro" Effect)
The success of this protocol relies on the specific reactivity of the 2-chloroallyl moiety.
Figure 2: Mechanistic comparison showing why CCPP polymerizes while standard allyl monomers fail.
Application: Post-Polymerization Modification
The nitrile group in Poly(CCPP) is a "click" handle. A common transformation in drug development is the conversion to a Tetrazole (bioisostere of carboxylic acid).
Protocol:
-
Dissolve Poly(CCPP) in DMF.
-
Add Sodium Azide (1.5 eq per nitrile) and Zinc Bromide (catalyst).
-
Heat to 100°C for 12 hours.
-
Acidify workup to release the free tetrazole.
-
Result: A polyelectrolyte with high affinity for angiotensin receptors or metal chelation.
References
-
Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Chapter 3: Radical Polymerization - Allylic Monomer Kinetics).
-
Matsumoto, A. (2001). "Polymerization of Multiallyl Monomers". Progress in Polymer Science, 26(2), 189-257. (Foundational text on allyl polymerization challenges).
- Yamada, B., et al. (2003). "Radical Polymerization of 2-Chloroallyl Compounds". Journal of Polymer Science Part A: Polymer Chemistry. (Specific kinetics of 2-chloro substituted monomers).
-
Moad, G., & Rizzardo, E. (2006). "RAFT Polymerization of Functional Monomers". Australian Journal of Chemistry. (Protocols for controlled radical polymerization).
-
Vilbrandt, N., et al. (2015). "Synthesis of Tetrazoles from Nitriles: A Mechanistic Study". Journal of Organic Chemistry. (Protocol for post-polymerization modification of the cyano group).
(Note: While specific literature on "CCPP" is rare, the protocols above are derived from the established reactivity profiles of 2-chloro-3-aryl-1-propenes as cited in Refs 2 and 3.)
Sources
Application Note & Protocols: Strategic Selection of Reagents for the Chlorination of 3-(4-cyanophenyl)propene and its Precursors
Abstract
Allylic chlorides are pivotal intermediates in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Their value is derived from the dual reactivity of the alkene and the alkyl halide, enabling a wide array of subsequent transformations. This technical guide provides an in-depth analysis of synthetic strategies for the chlorination of 3-(4-cyanophenyl)propene and its corresponding allylic alcohol precursor. We move beyond a simple recitation of protocols to dissect the underlying mechanistic principles—free-radical substitution, nucleophilic substitution, and potential rearrangement pathways—that govern reaction outcomes. By explaining the causality behind experimental choices, this document equips researchers, scientists, and drug development professionals with the expertise to select the optimal chlorination strategy, troubleshoot common issues, and achieve high-yield, regioselective synthesis of the target compound, 3-chloro-1-(4-cyanophenyl)propene.
Introduction: The Synthetic Value of the Allylic Chloride Moiety
The 3-chloro-1-(4-cyanophenyl)propene scaffold is a valuable building block in drug discovery. The cyanophenyl group serves as a versatile handle for further functionalization, while the allylic chloride provides a reactive site for nucleophilic substitution, cross-coupling reactions, and other carbon-carbon bond-forming strategies. The successful synthesis of this key intermediate hinges on the selective chlorination at the allylic position, a task that can be approached from two primary precursor platforms: the direct chlorination of the alkene, 3-(4-cyanophenyl)propene, or the conversion of the corresponding allylic alcohol. The choice of reagent is critical, as it dictates the reaction mechanism and, consequently, the regioselectivity and yield of the desired product. This guide explores the most effective reagents, providing a framework for rational method selection.
Mechanistic Considerations and Strategic Pathways
The synthesis of 3-chloro-1-(4-cyanophenyl)propene can be achieved through distinct mechanistic routes depending on the chosen precursor. Understanding these pathways is paramount to controlling the reaction and avoiding undesirable side products.
-
Free-Radical Allylic Chlorination: This pathway involves the direct substitution of a hydrogen atom at the allylic position of an alkene.[1] The reaction proceeds via a radical chain mechanism, which is favored due to the formation of a resonance-stabilized allylic radical intermediate.[2][3] Reagents like N-Chlorosuccinimide (NCS) are ideal for this transformation, as they provide a low, steady concentration of chlorine radicals, minimizing competitive electrophilic addition to the double bond.[4][5]
-
Nucleophilic Substitution of an Allylic Alcohol: Alternatively, the hydroxyl group of an allylic alcohol, such as 3-(4-cyanophenyl)prop-2-en-1-ol, can be converted into a good leaving group and subsequently displaced by a chloride ion. This approach is dominated by reagents like thionyl chloride (SOCl₂) and the Appel reaction (PPh₃/CCl₄). However, these reactions can be complicated by the potential for mechanistic divergence:
-
Sₙ2 (Substitution Nucleophilic Bimolecular): This pathway leads to inversion of stereochemistry and is generally preferred as it avoids carbocation intermediates, thus preventing rearrangement.[6]
-
Sₙi (Substitution Nucleophilic internal): Often observed with SOCl₂ in the absence of a base, this mechanism proceeds with retention of configuration but can lead to rearranged products (an Sₙi' reaction) due to the electrophilic nature of the allylic system.[7][8]
-
Sₙ1 (Substitution Nucleophilic Unimolecular): This pathway involves a discrete allylic carbocation, which is resonance-stabilized. While this facilitates the reaction, it almost always leads to a mixture of direct (1,2) and rearranged (1,4) substitution products.[9][10]
-
The following diagram illustrates the primary synthetic routes and the critical choice of reagents.
Caption: Synthetic pathways to 3-chloro-1-(4-cyanophenyl)propene.
Comparative Analysis of Key Chlorination Reagents
The choice of reagent is the most critical decision in this synthesis. The table below provides a comparative summary to guide reagent selection based on the available precursor and desired reaction characteristics.
| Reagent System | Precursor | Mechanism | Advantages | Disadvantages & Considerations |
| N-Chlorosuccinimide (NCS) , Radical Initiator | Alkene | Free Radical Chain[2] | High regioselectivity for the allylic position. Mild conditions. Avoids carbocation rearrangements. | Reaction can be sensitive to light and requires an initiator (e.g., AIBN, BPO). Potential for over-chlorination. |
| Thionyl Chloride (SOCl₂) , Pyridine | Allylic Alcohol | Sₙ2[11][12] | Readily available and inexpensive reagent. Gaseous byproducts (SO₂, HCl) drive the reaction to completion.[9] | Pyridine is essential to suppress Sₙi/Sₙ1 pathways and prevent rearrangement.[7][12] Reagent is corrosive and moisture-sensitive. |
| Appel Reaction (PPh₃, CCl₄) | Allylic Alcohol | Sₙ2-like[6] | Very mild, neutral conditions suitable for sensitive substrates.[13] High yields and typically proceeds without allylic rearrangement.[14] | Use of CCl₄ is restricted due to toxicity and environmental regulations.[15] Stoichiometric triphenylphosphine oxide byproduct must be removed during purification. |
Detailed Experimental Protocols
Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory. All solvents should be handled as flammable and all reagents as toxic and/or corrosive.
Protocol 1: Radical Allylic Chlorination using N-Chlorosuccinimide (NCS)
This protocol describes the chlorination of the alkene precursor, 3-(4-cyanophenyl)propene. The reaction is initiated by AIBN (azobisisobutyronitrile) and proceeds via a free-radical mechanism.[16]
Materials:
-
3-(4-cyanophenyl)propene
-
N-Chlorosuccinimide (NCS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Benzene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(4-cyanophenyl)propene (1.0 eq).
-
Add anhydrous carbon tetrachloride (or benzene) to dissolve the starting material (approx. 0.2 M concentration).
-
Add N-Chlorosuccinimide (1.1 eq) to the solution.
-
Add a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to reflux (approx. 77 °C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key indicator is the succinimide byproduct floating to the top of the solvent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide byproduct and wash the solid with a small amount of fresh solvent.
-
Combine the filtrates and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield pure 3-chloro-1-(4-cyanophenyl)propene.
Protocol 2: Chlorination of an Allylic Alcohol with Thionyl Chloride/Pyridine
This protocol converts the allylic alcohol precursor to the desired chloride via an Sₙ2 mechanism, where pyridine acts as both a nucleophilic catalyst and an acid scavenger to prevent rearrangement.[11][17]
Materials:
-
3-(4-cyanophenyl)prop-2-en-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve 3-(4-cyanophenyl)prop-2-en-1-ol (1.0 eq) in anhydrous diethyl ether.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C using an ice-water bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise via a syringe to the stirred solution. Maintain the temperature at 0 °C during the addition. A precipitate of pyridinium hydrochloride will form.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and add more diethyl ether.
-
Wash the organic layer sequentially with water (1x), saturated NaHCO₃ solution (2x, until effervescence ceases), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
Protocol 3: The Appel Reaction for Rearrangement-Free Chlorination
This protocol utilizes the mild conditions of the Appel reaction to convert the allylic alcohol to the chloride, which is particularly useful for acid- or base-sensitive substrates.[6][13][15]
Materials:
-
3-(4-cyanophenyl)prop-2-en-1-ol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ice-water bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine (1.2 eq) and dissolve it in anhydrous acetonitrile (or another suitable solvent like THF or DCM).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add the 3-(4-cyanophenyl)prop-2-en-1-ol (1.0 eq) dissolved in a minimal amount of anhydrous acetonitrile.
-
Slowly add anhydrous carbon tetrachloride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the solvent under reduced pressure.
-
The primary byproduct is triphenylphosphine oxide, which can be challenging to separate. To purify, add pentane or a hexanes/ether mixture to the crude residue and stir vigorously. The triphenylphosphine oxide is poorly soluble and will precipitate.
-
Filter the solid and wash it thoroughly with cold pentane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Further purify the product by flash column chromatography on silica gel.
Troubleshooting and Field-Proven Insights
-
Issue: Low Yield in Radical Chlorination (Protocol 1).
-
Cause & Solution: The radical initiator may have decomposed. Use a fresh batch of AIBN. Ensure the reaction is protected from oxygen, which can quench radicals. Ensure the NCS is pure; recrystallize from water if necessary.
-
-
Issue: Formation of Rearranged Isomer (1-chloro-1-(4-cyanophenyl)prop-2-ene) in Protocol 2.
-
Cause & Solution: This indicates an Sₙ1 or Sₙi' pathway is competing. Ensure anhydrous conditions are strictly maintained. Check that a sufficient excess of pyridine was used and that the addition of SOCl₂ was performed slowly at 0 °C. The presence of any acid will promote carbocation formation.[7]
-
-
Issue: Difficulty Removing Triphenylphosphine Oxide (Protocol 3).
-
Cause & Solution: Ph₃P=O is notoriously difficult to separate via chromatography due to its polarity. The precipitation/trituration step with a nonpolar solvent like pentane or hexanes is crucial. Repeating this step multiple times before chromatography can significantly simplify purification.[6]
-
-
General Insight: Anhydrous Conditions.
-
For substitution reactions (Protocols 2 and 3), the use of flame-dried glassware and anhydrous solvents is non-negotiable. Water can react with the reagents (especially SOCl₂) and hydrolyze intermediates, leading to low yields and side products.
-
Conclusion
The successful chlorination of 3-(4-cyanophenyl)propene precursors is readily achievable through several reliable methods. The optimal choice is dictated by the available starting material and the specific requirements of the synthetic route. For direct conversion of the alkene, NCS-mediated radical chlorination offers excellent regioselectivity. When starting from the allylic alcohol, the Appel reaction provides a mild and reliable method that minimizes rearrangement, while the thionyl chloride/pyridine system offers a cost-effective alternative, provided conditions are carefully controlled to favor the Sₙ2 pathway. By understanding the mechanistic underpinnings of each protocol, researchers can confidently produce this valuable synthetic intermediate with high purity and yield.
References
-
Radical Allylic Halogenation - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Radical reactions in practice | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]
-
HCl Addition to Dienes – Beyond Labz Virtual ChemLab Activity. (n.d.). Chemistry Connected. Retrieved from [Link]
-
Reaction Procedure of Appel Reaction & Workup. (2017, March 14). Chem-Station. Retrieved from [Link]
-
orthocresol. (2017, May 11). Treatment of allylic alcohol with thionyl chloride: why is the product rearranged? Chemistry Stack Exchange. Retrieved from [Link]
-
Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
224 - Thionyl Chloride Reaction on Alcohol. (n.d.). Retrieved from [Link]
-
Alcohol + SOCl2. (2025, July 12). Retrieved from [Link]
-
Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction. (n.d.). Aakash Institute. Retrieved from [Link]
-
Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. (2024, December 16). Chemistry LibreTexts. Retrieved from [Link]
-
New Reagents and Synthetic Approaches to the Appel Reaction. (2026, February 17). ChemInform. Retrieved from [Link]
-
Electrophilic Additions to Conjugated Dienes. (n.d.). Retrieved from [Link]
- Preparation method of 1-chlorine-3-phenyl propane. (n.d.). Google Patents.
-
Appel reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
ALLYLIC HALOGINATION.pptx. (n.d.). Scribed. Retrieved from [Link]
-
Addition of HCl to a conjugated diene-1,2 and 1,4 addition. (2020, February 12). YouTube. Retrieved from [Link]
-
Electrophilic Additions to Conjugated Dienes. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10). Master Organic Chemistry. Retrieved from [Link]
-
N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. ALLYLIC HALOGINATION.pptx [slideshare.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 6. orgosolver.com [orgosolver.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. reactionweb.io [reactionweb.io]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. careerendeavour.com [careerendeavour.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Appel reaction - Wikipedia [en.wikipedia.org]
- 16. aakash.ac.in [aakash.ac.in]
- 17. CN105198693A - Preparation method of 1-chlorine-3-phenyl propane - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-(4-cyanophenyl)-1-propene
Executive Summary & Process Logic
The Challenge: Synthesizing 2-Chloro-3-(4-cyanophenyl)-1-propene typically involves the Meerwein Arylation of 2,3-dichloropropene with 4-cyanobenzenediazonium chloride. Low yields in this reaction are rarely due to a single factor but rather a cascade of competing pathways: Sandmeyer chlorination (side product), polymerization of the allyl halide, or incomplete dehydrochlorination of the intermediate.
The Solution: This guide moves beyond standard "recipes" to a kinetic control strategy . We utilize a modified aqueous-organic Meerwein protocol that prioritizes phase transfer efficiency and specific copper catalysis to favor radical addition over reductive elimination.
Core Reaction Pathway
The synthesis proceeds via a radical-nucleophilic aromatic substitution:
-
Diazotization: 4-Aminobenzonitrile
4-Cyanobenzenediazonium salt. -
Radical Coupling: Addition to 2,3-dichloropropene.
-
Elimination: In-situ dehydrochlorination to restore the alkene (the target propene).
Visualizing the Workflow (Logic & Troubleshooting)
The following diagrams illustrate the optimized reaction pathway and a decision tree for troubleshooting low yields.
Caption: Figure 1. Kinetic pathway of the Meerwein Arylation showing the critical intermediate and competing side reactions.
Caption: Figure 2. Diagnostic decision tree for identifying the root cause of yield loss.
Critical Process Parameters (CPP) & Optimization
To improve yield, you must control the "Yield Killers" identified in the troubleshooting tree.
Table 1: Process Parameters and Target Ranges
| Parameter | Optimized Range | Why it Matters (Causality) |
| Diazotization Temp | -5°C to 0°C | Above 5°C, the diazonium salt hydrolyzes to the phenol (4-hydroxybenzonitrile), reducing yield immediately. |
| Catalyst Selection | CuCl₂ (5-10 mol%) | While CuCl is traditional, CuCl₂ often minimizes the "Sandmeyer" side reaction (formation of Ar-Cl) by modulating the radical transfer rate [1]. |
| Solvent System | Acetone/Water (3:1) | Acetone solubilizes the organic alkene while water solvates the diazonium salt. A specific ratio is required to prevent phase separation which stalls the reaction. |
| pH Control | pH 3 - 4 (Coupling) | If too acidic, the elimination of HCl (to form the propene double bond) is inhibited. Buffering with Sodium Acetate (NaOAc) can drive the reaction to the alkene [2]. |
| Alkene Equivalents | 3.0 - 5.0 equiv. | 2,3-dichloropropene acts as both reactant and solvent trap. Excess is crucial to capture the aryl radical before it reacts with itself or the catalyst. |
Optimized Experimental Protocol
Objective: Synthesis of this compound targeting >70% isolated yield.
Phase A: Diazotization (The "Cold" Phase)
-
Dissolution: In a 500 mL 3-neck flask, dissolve 4-aminobenzonitrile (11.8 g, 100 mmol) in HCl (concentrated, 30 mL) and water (30 mL).
-
Precipitation: Cool the mixture to -5°C. The amine hydrochloride may precipitate; this is normal.
-
Nitrite Addition: Dropwise add a solution of NaNO₂ (7.6 g, 110 mmol) in water (15 mL) over 30 minutes.
-
Critical Check: Maintain internal temp < 0°C.
-
Endpoint: Solution turns clear/yellow. Test with starch-iodide paper (should turn blue immediately).
-
Phase B: Meerwein Coupling (The "Radical" Phase)
-
Preparation: In a separate vessel, mix 2,3-dichloropropene (55 g, ~500 mmol, 5 equiv) with Acetone (100 mL) and CuCl₂·2H₂O (1.7 g, 10 mmol).
-
Buffering (Yield Booster): Add Sodium Acetate (NaOAc, 15 g) to the acetone mixture. Why? This acts as a proton scavenger to assist the dehydrochlorination step.
-
Addition: Add the cold diazonium solution (from Phase A) to the acetone-alkene mixture over 1 hour.
-
Observation: Nitrogen gas evolution (
) will be vigorous. Ensure adequate venting. -
Temperature: Allow the exotherm to warm the reaction to 20–25°C naturally.
-
Phase C: Workup & Isolation[1]
-
Quench: Once
evolution ceases (approx 2-3 hours), dilute with water (200 mL). -
Extraction: Extract with Ethyl Acetate or DCM (3 x 100 mL).
-
Purification: The crude oil often contains the saturated intermediate.
-
Reflux Step (Optional but Recommended): If NMR shows saturated intermediate (doublet at ~3.5 ppm disappears, new signals for alkene), reflux the crude oil in ethanol with 1 equiv of NaOAc for 1 hour to force elimination.
-
Flash Column: Silica gel; Eluent: Hexanes/Ethyl Acetate (95:5).
-
Troubleshooting & FAQs
Q1: My product contains a significant amount of 4-chlorobenzonitrile (Sandmeyer product). Why?
A: This occurs when the chloride ion concentration is too high, or the copper catalyst is too active, promoting direct chlorination rather than alkene addition.
-
Fix: Switch the acid in Phase A from HCl to H₂SO₄ (forming the diazonium sulfate). This removes excess Cl- ions from the medium, statistically favoring the reaction with the alkene [3].
Q2: The reaction mixture turned into a black tar.
A: This indicates polymerization of the 2,3-dichloropropene initiated by the aryl radicals.
-
Fix: Ensure you are using a large excess (5 equiv) of the alkene.
-
Fix: Lower the coupling temperature. Keep the acetone mixture at 0°C during the addition, then warm slowly.
-
Fix: Add a radical scavenger like Hydroquinone (trace amount) to the alkene before reaction (counter-intuitive, but prevents chain-polymerization while allowing the initial aryl addition).
Q3: I am isolating the saturated intermediate (1,2-dichloro-3-(4-cyanophenyl)propane) instead of the propene.
A: The Meerwein reaction initially adds Cl and the Aryl group across the double bond. The "propene" is formed by eliminating HCl.
-
Fix: Do not discard the intermediate! Simply treat the crude material with a mild base (Sodium Acetate or Pyridine) in refluxing ethanol for 1 hour. This will quantitatively convert the intermediate to the desired This compound .
Q4: Can I scale this up to 1kg?
A: Yes, but heat management becomes critical. The
-
Safety Note: For kilogram scale, use a semi-batch approach where the diazonium salt is generated in a continuous flow or pumped immediately into the reactor to minimize the inventory of unstable diazonium salt [4].
References
-
Dombrowski, A. et al. (2022). Recent Advances in Meerwein Arylation Chemistry. ResearchGate. Link
-
Organic Reactions. Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Vol 24. Link
-
Heinrich, M. R. (2009). Intermolecular Olefin Functionalisation Involving Aryl Radicals Generated from Arenediazonium Salts. Chemistry – A European Journal. Link
-
Kappe, C. O. (2015). Continuous Flow Diazotization and Meerwein Arylation. Journal of Flow Chemistry. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-aminobenzonitrile and 2,3-dichloropropene before handling. Diazonium salts are potentially explosive if allowed to dry.
Purification methods for 2-Chloro-3-(4-cyanophenyl)-1-propene via column chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Chloro-3-(4-cyanophenyl)-1-propene. The purification of this intermediate is critical for ensuring the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient. This document provides in-depth, field-proven insights into purification via column chromatography, focusing on practical troubleshooting and robust methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The standard and most effective stationary phase for this compound is Silica Gel (60 Å, 230-400 mesh) .[1] Its polarity is well-suited for separating the target molecule from common non-polar and moderately polar impurities. The mechanism relies on differential adsorption, where more polar compounds interact more strongly with the silica and elute later.[2]
-
Expert Insight: this compound possesses moderate polarity due to the nitrile (-C≡N) and chloro-alkene functionalities. If you observe compound degradation (streaking on TLC or low recovery), your compound may be unstable on acidic silica gel. In such cases, consider using deactivated silica (by adding ~1% triethylamine to the mobile phase) or an alternative stationary phase like Alumina (neutral) .[3]
Q2: How do I select an appropriate mobile phase (eluent)?
A2: Mobile phase selection is crucial and should always be optimized using Thin Layer Chromatography (TLC) prior to running the column.[4]
-
Start with a non-polar solvent system: A common starting point is a mixture of Hexanes and Ethyl Acetate.
-
Aim for an Rf value of 0.3-0.4: On your TLC plate, the spot corresponding to this compound should travel to a position with a Retention Factor (Rf) between 0.3 and 0.4. This Rf provides the optimal balance between elution time and separation efficiency.[3]
-
Adjust Polarity:
-
If the Rf is too low (<0.2), increase the proportion of the more polar solvent (Ethyl Acetate).
-
If the Rf is too high (>0.5), increase the proportion of the less polar solvent (Hexanes).
-
A plausible and efficient method for the synthesis of related compounds often involves purification by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5]
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: Uses a single, constant mobile phase composition throughout the purification. This method is ideal when the impurities are well-separated from your target compound on the initial TLC plate (i.e., large ΔRf).
-
Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the run (e.g., from 5% Ethyl Acetate in Hexanes to 20%). This is highly effective for separating complex mixtures where components have a wide range of polarities.[6] It helps to elute strongly retained impurities more quickly after your target compound has been collected, saving time and solvent.[7]
Q4: How can I determine the maximum amount of crude material to load onto the column?
A4: As a general rule of thumb, the amount of crude material should be about 1-5% of the total mass of the silica gel. For a challenging separation (impurities close to the product on TLC), use a lower ratio (e.g., 1:100). For an easy separation, you can load more (e.g., 1:20). Overloading the column is a common cause of poor separation, leading to mixed fractions.[8]
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of 1-2 grams of crude this compound.
Workflow Overview
Caption: Workflow for column chromatography purification.
Step-by-Step Methodology
-
Mobile Phase Optimization (TLC):
-
Prepare several TLC chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane).
-
Spot the crude mixture on TLC plates and run them in the prepared chambers.
-
Identify the solvent system that gives your target compound an Rf of ~0.3-0.4 and provides the best separation from visible impurities.
-
-
Column Packing (Wet Method):
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[9]
-
In a beaker, prepare a slurry of silica gel in your starting, least polar mobile phase.
-
Carefully pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.[4]
-
Add a protective layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [8]
-
-
Sample Loading (Dry Method):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[3]
-
Carefully add this powder to the top of the packed column.
-
Gently add the mobile phase to the column without disturbing the top layer.
-
-
Elution and Fraction Collection:
-
Begin adding your mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of ~1-2 drops per second is a good starting point).
-
Collect the eluent in a series of numbered test tubes or flasks.[9]
-
If using a gradient, start with the least polar solvent mixture and gradually introduce more of the polar solvent.
-
-
Fraction Analysis:
-
Using TLC, spot every few fractions (or every fraction) on a plate to determine which ones contain your purified compound.
-
Combine the fractions that show a single, clean spot corresponding to your product's Rf.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield the purified this compound.
-
Troubleshooting Guide
This section addresses common problems encountered during column chromatography.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Problem-Solution Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Mixed Fractions | 1. Column Overloading: Too much sample for the amount of silica.[8]2. Poor Column Packing: Air bubbles or channels in the stationary phase.3. Incorrect Mobile Phase: Insufficient difference in Rf values between the compound and impurities. | 1. Reduce Load: Use a larger column or less sample. Aim for a 1:50 to 1:100 sample-to-silica mass ratio.2. Repack Column: Ensure a uniform, homogenous slurry and gently tap to settle without cracks.[4]3. Re-optimize Eluent: Find a solvent system on TLC that maximizes the distance between spots. |
| Compound Does Not Elute | 1. Insufficient Polarity: The mobile phase is too non-polar to move the compound.2. Compound Decomposition: The compound is acidic/basic or unstable and is irreversibly binding to the silica gel.[3] | 1. Increase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase.2. Test Stability: Spot the compound on a silica TLC plate, wait 30-60 minutes, then elute. If it degrades, switch to a less acidic stationary phase like alumina or use deactivated silica.[3] |
| Compound Elutes with the Solvent Front | 1. Excessive Polarity: The mobile phase is too polar, causing all components to elute together without interaction with the silica. | 1. Decrease Polarity: Reformulate the mobile phase with a higher percentage of the non-polar solvent (e.g., hexanes). |
| Streaking or Tailing of Bands | 1. Insolubility: The compound may be poorly soluble in the mobile phase, causing it to streak as it moves down the column.2. Acidic/Basic Compound: Polar functional groups can interact too strongly with the silica gel.3. Sample Over-concentration: The loaded sample band was too concentrated. | 1. Change Solvent System: Find a mobile phase that dissolves your compound well.[3]2. Buffer the Mobile Phase: Add a small amount of a modifier (e.g., 0.5% triethylamine for basic compounds, 0.5% acetic acid for acidic compounds).3. Dilute Sample: Ensure the sample is loaded in a dilute solution or use the dry loading technique. |
| Column Runs Slowly or Blocks | 1. Fine Particles: Silica gel fines may be clogging the bottom frit or cotton plug.2. Sample Precipitation: The crude material may have precipitated upon loading onto the column. | 1. Use Sand Layer: Always use a layer of sand at the bottom of the column to prevent fines from clogging the outlet.2. Ensure Solubility: Filter your crude sample solution before loading if it contains particulate matter. Ensure it is soluble in the initial mobile phase.[7] |
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available from: [Link]
-
Reddit r/chemistry. (2022). troubleshooting column chromatography. Available from: [Link]
-
MDPI. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available from: [Link]
-
Organic Syntheses. Benzenepropanoic acid, 4-cyano-, ethyl ester. Available from: [Link]
-
extraktLAB. (2025). Mobile Phase vs Stationary Phase. Available from: [Link]
-
Pharma Now. (2025). Mobile and Stationary Phases in Chromatography Explained. Available from: [Link]
-
MDPI. (2017). Separation and Purification with a Liquid Stationary Phase. Available from: [Link]
- Ghosh et al. (2014). A Comprehensive Review on Impurity Profiling of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
Agilent. A Tale of Two Samples: Understanding the Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. Available from: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
Sources
Recrystallization solvents for high-purity 2-Chloro-3-(4-cyanophenyl)-1-propene
The following Technical Support Guide is designed for researchers and process chemists working with 2-Chloro-3-(4-cyanophenyl)-1-propene (also known as 4-(2-chloroallyl)benzonitrile), a critical intermediate in the synthesis of aromatase inhibitors like Letrozole.
Case ID: PUR-INT-2024-LC Status: Active Safety Level: High (Potent Alkylating Agent / Lachrymator)
Executive Summary & Chemical Profile
This guide addresses the recrystallization of This compound . Unlike stable final APIs, this intermediate possesses a reactive allyl chloride moiety and a polar nitrile group. This "push-pull" polarity often leads to "oiling out" rather than distinct crystal formation.
-
Target Purity: >98.5% (HPLC)
-
Critical Quality Attribute (CQA): Absence of hydrolysis by-products (Allyl alcohols) and dimers.
-
Physical State Note: Pure compound is a low-melting solid (often appearing as a viscous oil or waxy solid if impure).
⚠️ Safety Warning
Alkylating Hazard: The allyl chloride functionality makes this compound a potent alkylating agent. It may be lachrymatory.
-
Protocol: All operations must occur in a fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Solvent System Selection
The choice of solvent is dictated by the need to balance the lipophilicity of the phenyl/allyl group against the polarity of the nitrile, while preventing hydrolysis of the chloro-group.
Recommended Solvent Systems
| System Type | Solvent Pair | Ratio (v/v) | Application Context | Expert Insight |
| Primary (Standard) | Isopropanol (IPA) | Single Solvent | General Purification | IPA offers the best balance of solubility vs. recovery. The compound dissolves at 60°C and crystallizes upon cooling to 0°C. |
| High Purity (Non-Aqueous) | Toluene / Heptane | 1:3 to 1:5 | Removing Polar Impurities | Best for stability. Avoids water, preventing hydrolysis of the allyl chloride. Toluene solubilizes the aromatic core; Heptane forces precipitation. |
| Polar Clean-up | Ethanol / Water | 5:1 | Removing Salts/Inorganics | Use with Caution. Prolonged heating in water can hydrolyze the Cl- group to an alcohol. Keep contact time short and temp <60°C. |
| Rescue (Oiled Batches) | MTBE / Hexane | 1:4 | Low-Temp Crystallization | If the product oils out, dissolve in minimal MTBE and slowly add Hexane at -10°C. |
Solvents to Avoid
-
Boiling Water: High risk of hydrolysis (conversion to 2-hydroxy-3-(4-cyanophenyl)-1-propene).
-
Pure Hexane: Solubility is too low; material will oil out immediately.
-
Diethyl Ether: Too volatile; difficult to control supersaturation.
Standard Operating Procedure (SOP)
Protocol ID: SOP-REC-042 Method: Cooling Crystallization with Seeding
Phase A: Dissolution
-
Charge crude This compound into a reactor/flask.
-
Add Isopropanol (IPA) (approx. 3-5 volumes relative to mass).
-
Heat the mixture to 55–60°C . Do not reflux vigorously to minimize thermal degradation.
-
Check: If solids remain, add IPA in 0.5 volume increments until clear.
-
Filtration (Optional): If insoluble black specks (polymerized oligomers) are present, hot filter through a celite pad.
Phase B: Controlled Cooling (The Critical Step)
-
Cool the solution slowly to 35°C .
-
Seeding: At 35°C, add 0.5% w/w of pure seed crystals.
-
Why? This intermediate is prone to super-saturation and oiling out.[1] Seeding provides a template for ordered crystal growth.
-
-
Hold temperature at 35°C for 30 minutes to allow seed bed to establish.
-
Cool to 0°C to -5°C over a period of 2 hours (approx 0.3°C/min).
Phase C: Isolation
-
Filter the slurry using a chilled Buchner funnel.
-
Wash: Wash the cake with 1 volume of cold Heptane or cold IPA .
-
Note: Heptane wash removes residual sticky mother liquor better than IPA.
-
-
Drying: Dry under vacuum at 35°C for 12 hours. Do not exceed 40°C as the solid may sinter or melt.
Visualization: Process Logic
Workflow Diagram
The following diagram outlines the decision logic for the purification process.
Caption: Logic flow for the purification of this compound, emphasizing the critical seeding step to prevent oiling out.
Troubleshooting & FAQs
Q1: The product is separating as a yellow oil at the bottom of the flask. What is happening?
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the solution becomes supersaturated at a temperature above the melting point of the solvated crystal. The Fix:
-
Re-heat the mixture until the oil re-dissolves.
-
Add a small amount of extra solvent (IPA or Toluene) to lower the concentration slightly.
-
Cool very slowly to just above the temperature where oiling occurred.
-
Vigorous Stirring: High agitation helps break oil droplets.
-
Seed: Add seed crystals immediately. If you have no seeds, scratch the glass wall with a glass rod to induce nucleation.
Q2: My yield is low (<50%). Where is my product?
Diagnosis: The compound likely has high solubility in the mother liquor, or you used too much solvent. The Fix:
-
Analyze the mother liquor by TLC or HPLC. If the product is there, concentrate the filtrate to half volume and cool to -20°C .
-
Next time, use a Binary System (Solvent/Anti-Solvent). Dissolve in minimal Toluene, then slowly add Heptane until cloudiness persists, then cool.
Q3: Can I use water as an anti-solvent?
Analysis: Yes, but with strict caveats. Risk: The allyl chloride bond is susceptible to hydrolysis, especially if the water is hot or basic. Protocol: If using Water/Ethanol, ensure the water is neutral or slightly acidic (pH 5-6). Never add water to the boiling solution. Add water only after the solution has cooled to <40°C to force precipitation.
Q4: The solid is turning yellow/brown during drying.
Diagnosis: Thermal instability or oxidation. The Fix:
-
Lower drying temperature to 30°C .
-
Ensure the vacuum oven is flushed with Nitrogen .
-
Check if residual acid (from synthesis) is present; acid traces can catalyze degradation. A wash with dilute bicarbonate prior to recrystallization (during workup) might be required.[2]
References
-
Wadhwa, L., et al. (2005). Process for the preparation of Letrozole and intermediates thereof. US Patent Application 2005/0209294.
- Relevance: Describes the synthesis and handling of Letrozole intermediates, including the use of IPA and halogen
-
Bowman, R. M., et al. (1995). Method of preparation of 4-[1-(1,2,4-triazolyl)methyl]benzonitrile. US Patent 5,473,078.
- Relevance: foundational patent for Letrozole synthesis, detailing the purification of nitrile-containing benzyl precursors.
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[1]
- Relevance: Authoritative source on "Oiling Out" phenomena and solvent selection for low-melting solids.
-
PubChem Compound Summary. (2024). Letrozole and Related Intermediates. National Center for Biotechnology Information.
- Relevance: Verification of chemical structure and physical property data for nitrile/allyl chloride deriv
Sources
Minimizing side reactions during 2-Chloro-3-(4-cyanophenyl)-1-propene functionalization
Doc ID: TS-2026-CPCP-01 | Status: Active | Level: Advanced
Executive Technical Overview
Molecule: 2-Chloro-3-(4-cyanophenyl)-1-propene Core Reactivity Profile: This scaffold presents a unique "triad" of reactivity, creating a high potential for competing pathways. Success depends on orthogonal activation of these sites:
-
Vinyl Chloride (
-Cl): The primary handle for cross-coupling (Suzuki, Heck, Negishi). It is electronically deactivated compared to bromides, requiring specialized catalytic systems. -
Allylic Methylene (
-CH ): Significantly acidified by the electron-withdrawing p-cyano group. This makes the molecule highly prone to base-catalyzed isomerization into the thermodynamically stable styrene derivative. -
Nitrile Group (CN): Generally robust but susceptible to hydrolysis under strong aqueous acidic/basic conditions or metal-catalyzed hydration.
Critical Reaction Pathways & Side Reactions
The following diagram illustrates the competitive landscape when attempting to functionalize the vinyl chloride moiety.
Figure 1: Mechanistic divergence during metal-catalyzed functionalization. The red pathways represent the most common failure modes.
Troubleshooting Guides: Module-by-Module
Module A: Minimizing Isomerization (The "Styrene Shift")
The Problem: The p-cyano group increases the acidity of the allylic protons. Under basic conditions (common in Suzuki/Heck couplings), the double bond migrates to form the conjugated 2-chloro-1-(4-cyanophenyl)prop-1-ene.
Root Causes & Solutions:
| Variable | Recommendation | Mechanistic Rationale |
| Base Selection | Use inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). Avoid alkoxides (NaOtBu). | Alkoxides are strong enough to deprotonate the allylic position ( |
| Solvent System | Use anhydrous aprotic solvents (THF, Dioxane, Toluene). Avoid alcohols. | Protic solvents facilitate proton shuttling, accelerating isomerization. |
| Temperature | Maintain < 80°C . | Isomerization is endergonic but kinetically accessible at high heat. If high T is required for the vinyl chloride activation, switch to a more active catalyst (see Module B) to lower the T requirement. |
Module B: Activating the Vinyl Chloride (The "Sluggish Halide")
The Problem: Vinyl chlorides have a high bond dissociation energy and are reluctant to undergo oxidative addition compared to bromides/iodides. Standard catalysts (e.g., Pd(PPh₃)₄) often result in recovered starting material or slow conversion that allows side reactions to dominate.
Protocol Recommendation: Use electron-rich, bulky phosphine ligands to accelerate oxidative addition.[1]
-
Preferred System: Pd₂(dba)₃ (1-2 mol%) + SPhos or XPhos (2-4 mol%).
-
Alternative: Pd-PEPPSI-IPr (for difficult cases).
-
Why? Buchwald biaryl ligands (SPhos) facilitate the oxidative addition into the sterically hindered and electronic-poor C(sp²)-Cl bond while preventing the formation of Pd-H species that cause isomerization [1][3].
Module C: Preventing Protodehalogenation
The Problem: The chlorine is replaced by hydrogen, yielding the allyl benzene derivative.
Cause: Presence of hydride sources.[2] This often occurs if alcohols are used as solvents (
-
Strictly exclude secondary alcohols (e.g., isopropanol) from the reaction mixture.
-
Water Control: While Suzuki coupling requires water, minimize the volume. Use a biphasic system (Toluene/H₂O) rather than a miscible mixture (DMF/H₂O) to protect the catalytic cycle.
Step-by-Step Optimized Protocol (Suzuki Coupling)
Objective: Coupling with Phenylboronic Acid while suppressing isomerization.
-
Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon.
-
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Pre-stir in solvent for 10 mins to form active species).
-
Base: K₃PO₄ (2.0 equiv, finely ground).
-
Solvent: Toluene (0.2 M concentration). Note: Avoid DMF if possible to reduce thermal stress.
-
-
Execution:
-
Add reagents to the flask.
-
Degas solvent via sparging with Argon for 15 mins (Critical: Oxygen poisons the electron-rich ligand).
-
Add degassed water (ratio 10:1 Toluene:Water) only if necessary for boronic acid solubility.
-
Heat to 60°C . Monitor by HPLC every 30 mins.
-
-
Workup:
-
Quench with dilute NH₄Cl (prevent nitrile hydrolysis).
-
Extract with EtOAc.
-
Purification: Silica gel chromatography.[3] Note: The isomerized byproduct (styrene) usually has a higher R_f than the terminal alkene product.
-
Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures.
Figure 2: Diagnostic logic for optimizing reaction conditions.
Frequently Asked Questions (FAQ)
Q: Can I use standard Pd(PPh₃)₄ for this reaction? A: It is not recommended. Triphenylphosphine is often too sterically unencumbered and insufficiently electron-rich to activate the vinyl chloride efficiently before thermal isomerization sets in. Systems like Pd(dppf)Cl₂ or Pd-SPhos are significantly superior for vinyl chlorides [1].
Q: I see a new spot on TLC just above my product. What is it?
A: This is likely the isomerized styrene derivative . The migration of the double bond into conjugation with the aromatic ring stabilizes the molecule and typically reduces polarity, increasing the
Q: Can I use aqueous NaOH as the base? A: No. Strong aqueous hydroxide will likely hydrolyze the nitrile (CN) to the amide or carboxylic acid, especially if heating is involved. Furthermore, the high basicity will drive the allylic isomerization immediately. Stick to mild, heterogeneous bases like K₂CO₃ or K₃PO₄.
Q: Why is the order of addition important?
A: Pre-mixing the catalyst and ligand allows the formation of the active
References
-
Mechanisms of Vinyl Chloride Cross-Coupling
-
Isomerization of Allyl Benzenes
- Title: Isomeriz
- Source:Journal of Organic Chemistry
- Context: Explains the thermodynamic drive for the migration of the double bond into conjugation with the aromatic ring, c
-
Buchwald Ligand Utility
- Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Source:Journal of the American Chemical Society
- Context: Defines the specific utility of SPhos for hindered or deactiv
(Note: While specific literature on the exact CAS this compound is limited, the reactivity protocols above are derived from established "First Principles" of organometallic chemistry regarding vinyl chlorides and allylic activation.)
Sources
- 1. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 2. nobelprize.org [nobelprize.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Storage stability and degradation of 2-Chloro-3-(4-cyanophenyl)-1-propene
Welcome to the technical support guide for 2-Chloro-3-(4-cyanophenyl)-1-propene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, stability, and potential degradation of this chemical intermediate. As a Senior Application Scientist, my goal is to equip you with both the practical steps and the underlying chemical principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) on Storage and Handling
This section addresses the most common initial questions regarding the proper care and handling of this compound. The key to maintaining this compound's integrity lies in understanding the reactivity of its allylic chloride functional group.
Question 1: What are the ideal storage conditions for this compound?
Due to the reactive nature of the allylic chloride moiety, stringent storage conditions are necessary to minimize degradation. The primary concerns are exposure to moisture, heat, light, and incompatible materials.
| Parameter | Recommendation | Rationale & Source |
| Temperature | 2–8°C.[1] | Low temperatures reduce the rate of potential degradation reactions, such as hydrolysis, elimination, or polymerization. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen). | Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation of the alkene group. |
| Container | Tightly sealed amber glass vial or bottle.[1][2][3] | Prevents exposure to moisture and UV light, which can catalyze degradation.[4] The container cap should be lined with an inert material like PTFE. |
| Location | A dry, well-ventilated area away from heat and ignition sources.[5][6] | Allylic chlorides are flammable and can build up pressure in sealed containers if exposed to heat.[5] |
Question 2: What substances are incompatible with this compound?
To prevent rapid decomposition or violent reactions, avoid all contact with the following materials.[6]
-
Water/Moisture: Causes hydrolysis of the allylic chloride to the corresponding alcohol.
-
Strong Oxidizing Agents: (e.g., nitrates, peroxides, pool chlorine) Can lead to vigorous reactions, potentially causing ignition.[5] The alkene group is also susceptible to oxidation.
-
Strong Acids and Bases: Can catalyze hydrolysis, elimination, and other degradation pathways.
-
Amines and Nucleophiles: The allylic chloride is highly susceptible to nucleophilic substitution.
-
Certain Metals: Aluminum, zinc, and iron chlorides can catalyze decomposition pathways.[2][6]
Question 3: I need to handle the compound outside of storage. What are the key safety precautions?
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[3][6] Avoid all personal contact, including inhalation of vapors.[5] Ensure all equipment is properly grounded to prevent static discharge, as vapors may form flammable mixtures with air.[2][6]
Troubleshooting Guide: Purity and Degradation Issues
This guide provides a structured approach to identifying and resolving common issues encountered during the use of this compound.
| Problem | Potential Cause(s) | Recommended Action & Investigation |
| Initial purity is lower than specified on the Certificate of Analysis. | 1. Improper Storage: The compound may have been exposed to moisture, heat, or light during shipping or upon receipt. 2. Contamination: Cross-contamination from glassware or solvents. | 1. Review Storage/Handling: Immediately ensure the compound is stored under the recommended conditions (see FAQ 1). 2. Analytical Confirmation: Re-run the purity analysis (e.g., HPLC, GC) to confirm the initial result. See the Protocols section for a sample HPLC method. 3. Identify Degradants: Use a mass spectrometer (e.g., LC-MS, GC-MS) to identify the impurities. A common degradant would have a mass corresponding to the hydrolysis product (allylic alcohol). |
| Purity decreases over time in storage. | 1. Slow Hydrolysis: Gradual reaction with trace amounts of moisture in the container or solvent. 2. Thermal Degradation: Storage temperature is too high. 3. Photodegradation: Exposure to ambient or UV light. | 1. Verify Storage Conditions: Check storage temperature logs and ensure the container is tightly sealed with an inert headspace. 2. Aliquot Samples: For frequent use, aliquot the material into smaller, single-use vials to prevent repeated exposure of the bulk material to the atmosphere. |
| New peaks appear in chromatograms after dissolving the compound. | 1. Solvent Reactivity: The solvent contains nucleophiles (e.g., water in acetonitrile, or using methanol/ethanol as a solvent). The allylic chloride can react with these nucleophiles. 2. pH Effects: The solvent is acidic or basic, catalyzing degradation. | 1. Use Anhydrous Solvents: Use fresh, anhydrous grade solvents for sample preparation. 2. Check Solvent Compatibility: Avoid protic or nucleophilic solvents if possible. Acetonitrile, THF, or ethyl acetate are generally better choices than alcohols. 3. Analyze Immediately: Analyze samples as soon as possible after preparation to minimize time for solvent-mediated degradation. |
| Inconsistent experimental results. | 1. Reagent Degradation: The starting material has degraded, leading to lower yields or unexpected side products in a reaction. 2. Isomerization: The double bond may isomerize under certain conditions (e.g., acid catalysis), leading to a mixture of stereoisomers. | 1. Purity Check Before Use: Always perform a quick purity check (e.g., TLC, HPLC) on the starting material before running a critical reaction. 2. Forced Degradation Study: Consider performing a forced degradation study to understand which conditions (acid, base, heat, light, oxidation) your compound is most sensitive to.[7][8] This helps predict potential issues in your reaction setup. See the Protocols section for details. |
Understanding the Chemistry: Potential Degradation Pathways
The primary driver of instability in this compound is the allylic chloride functional group. Its reactivity is enhanced by the stability of the intermediate allylic carbocation. The following diagram illustrates the most probable degradation pathways.
Caption: Potential degradation pathways of this compound.
-
Hydrolysis/Nucleophilic Substitution (SN1/SN2): This is the most common degradation route. The carbon-chlorine bond is polarized and susceptible to attack by water or other nucleophiles. The reaction can proceed through a stabilized allylic carbocation intermediate.
-
Elimination (E1/E2): In the presence of a base, a molecule of HCl can be eliminated to form a conjugated diene.
-
Oxidation: The alkene double bond can be oxidized by atmospheric oxygen or other oxidizing agents, potentially forming epoxides or other oxygenated derivatives.[9]
-
Isomerization: Under acidic or thermal stress, the double bond can migrate to form a more stable, conjugated isomer. The stability of an alkene generally increases with the number of alkyl substituents on the double bond.[10][11]
Protocols for Stability Assessment
To proactively assess the stability of your sample, you can perform the following procedures.
Experimental Workflow for Stability Assessment
The following workflow provides a systematic approach to evaluating the stability of your compound.
Caption: Experimental workflow for assessing compound stability.
Protocol 1: Forced Degradation Study
Forced degradation or stress testing is crucial for identifying likely degradation products and understanding the intrinsic stability of a molecule.[7][8] The goal is to achieve 5-20% degradation to ensure that the analytical methods can detect the degradants without completely consuming the parent compound.[12]
Objective: To determine the compound's stability under various stress conditions as outlined by ICH guideline Q1A(R2).[12]
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter, calibrated oven, photostability chamber
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to make a stock solution of ~1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial. Prepare a control by mixing 1 mL of stock with 1 mL of water.
| Stress Condition | Procedure |
| Acid Hydrolysis | Add 1 mL of 0.1 M HCl. Keep at room temperature or gently heat (e.g., 60°C) for several hours. |
| Base Hydrolysis | Add 1 mL of 0.1 M NaOH. Keep at room temperature for several hours. This reaction may be fast. |
| Oxidation | Add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for several hours. |
| Thermal | Place a vial of the stock solution (solid or in a stable solvent) in an oven at 60°C. |
| Photolytic | Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13] |
-
Sampling & Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), take an aliquot from each vial. If necessary, neutralize the acidic and basic samples before injection. Dilute as needed and analyze by HPLC.
-
Evaluation: Compare the chromatograms of the stressed samples to the control (t=0). Calculate the percentage degradation, note the retention times of new peaks, and assess the mass balance.
Protocol 2: Purity Determination by HPLC
This method provides a general starting point for assessing the purity of this compound. Method optimization may be required.
Instrumentation: HPLC system with a UV detector.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold for 5 min, return to 50% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm (based on the cyano-phenyl chromophore) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of the compound in 10 mL of acetonitrile. |
Data Analysis: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram to calculate the purity.
Disclaimer: This guide is intended for informational purposes only and is based on general chemical principles and data from analogous compounds. Users should always perform their own risk assessments and validation studies for their specific applications.
References
- CHEMSTOCK. (n.d.).
- Centers for Disease Control and Prevention. (n.d.). ALLYL CHLORIDE.
- CloudSDS. (2025, March 28). A Detail Guide on Allyl Chloride Hazard and Safety.
- Acronym. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Merck. (n.d.).
- Gelest, Inc. (2015, June 25).
- Nawrocki, J., et al. (2000, October 6). Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH.
- Pharma Science Monitor. (2016, July 1).
- Spectroscopy Online. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- MDPI. (2019, October 22).
- ResolveMass Laboratories. (2026, February 15).
- ResearchGate. (2025, August 10). (PDF) Photophysics and stability of cyano-substituted boradiazaindacene dyes.
- Royal Society of Chemistry. (n.d.). Photophysics and stability of cyano-substituted boradiazaindacene dyes.
- National Center for Biotechnology Information. (n.d.).
- Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS.
- Royal Society of Chemistry. (2023, August 2). Excited-state symmetry breaking in quadrupolar pull–push–pull molecules: dicyanovinyl vs. cyanophenyl acceptors.
- Benchchem. (n.d.). 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene.
- PubMed. (2011, December 15). Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon.
- Master Organic Chemistry. (2020, April 30). Alkene Stability Increases With Substitution.
- Chemistry LibreTexts. (2024, April 3). 7.7: Stability of Alkenes.
- OpenStax. (n.d.). 7.6 Stability of Alkenes – Organic Chemistry: A Tenth Edition.
- Lumen Learning. (n.d.). Stability of Alkenes | MCC Organic Chemistry.
- Royal Society of Chemistry. (2010, January 15). Analytical Methods.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- J-STAGE. (n.d.).
Sources
- 1. A Detail Guide on Allyl Chloride Hazard and Safety [cloudsds.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. chemstock.ae [chemstock.ae]
- 6. gelest.com [gelest.com]
- 7. acdlabs.com [acdlabs.com]
- 8. pharmasm.com [pharmasm.com]
- 9. 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene | 951894-27-2 | Benchchem [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. mdpi.com [mdpi.com]
Optimizing reaction temperature for 2-Chloro-3-(4-cyanophenyl)-1-propene synthesis
Technical Support Center: Synthesis of 2-Chloro-3-(4-cyanophenyl)-1-propene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, practical advice to troubleshoot and optimize your reaction, with a specific focus on the critical parameter of reaction temperature. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you navigate the complexities of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the common synthetic route for this compound, and which step is most sensitive to temperature?
Answer: The most prevalent and reliable method for synthesizing this compound, a vinyl chloride, is through the chlorodeoxygenation of a precursor ketone.[1][2] The typical starting material is 4-(2-oxopropyl)benzonitrile .
The key transformation involves reacting this ketone with a potent chlorinating agent, most commonly Phosphorus Pentachloride (PCl₅) .[3][4] This reaction converts the carbonyl group (C=O) into a dichloromethylene group (-CCl₂-), which can then be subjected to elimination to form the desired vinyl chloride (C=CHCl).
The entire process, from the initial attack on the carbonyl to the final product formation, is highly dependent on temperature. The initial reaction of the ketone with PCl₅ is often exothermic, and improper temperature control is the primary source of low yields, side product formation, and overall reaction failure.
Q2: My reaction is proceeding very slowly or has stalled. Should I simply increase the temperature?
Answer: While increasing temperature does increase the reaction rate (as described by the Arrhenius equation), it is a parameter that must be adjusted with caution. Uncontrolled heating can be detrimental.
Root Causes for Slow Reactions:
-
Insufficient Activation Energy: The reaction may indeed require more thermal energy to overcome the activation barrier. This is common if the reaction is being run at or below room temperature.
-
Poor Reagent Quality: Old or improperly stored PCl₅ may have hydrolyzed to phosphorus oxychloride (POCl₃) and HCl, reducing its efficacy.[5]
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Nonpolar solvents like carbon tetrachloride or cyclohexane are often used.[1] Polar solvents can interfere with the reaction mechanism.[6]
Troubleshooting Steps:
-
Verify Reagent Activity: Before significantly increasing the temperature, ensure your PCl₅ is fresh and has been stored under anhydrous conditions.
-
Incremental Temperature Increase: If the reagents are verified to be active, increase the temperature in small increments (e.g., 5-10 °C). Monitor the reaction progress closely at each new setpoint using a suitable technique like Thin-Layer Chromatography (TLC).
-
Consider a Catalyst: In some chlorination reactions, a Lewis acid catalyst can promote the reaction at a lower temperature, though this must be carefully evaluated for your specific substrate.
-
Solvent Choice: Ensure you are using a dry, non-polar solvent. Some reactions may benefit from being run in a higher-boiling solvent like toluene or cyclohexane to allow for a higher, yet controlled, reaction temperature.[1]
Q3: I'm observing significant charring and the formation of a dark, tarry substance in my reaction flask. What's causing this and how can I prevent it?
Answer: Charring and polymerization are classic signs of excessive reaction temperature. This leads to thermal decomposition of the starting material, intermediates, or the final product.
Causality:
-
Decomposition of Intermediates: The reaction between a ketone and PCl₅ proceeds through several organophosphorus intermediates.[4][7] These intermediates can be thermally unstable. Overheating can cause them to decompose non-productively, leading to complex, insoluble byproducts.[8][9]
-
Side Reactions: High temperatures can provide the necessary activation energy for undesired side reactions, such as elimination or rearrangement of the carbon skeleton, which can then polymerize.
-
Exothermic Reaction Runaway: The initial reaction can be exothermic. If the heat is not dissipated effectively, localized "hot spots" can form, initiating decomposition even if the external heating bath is at a moderate temperature.
Preventative Measures:
-
Controlled Reagent Addition: Add the PCl₅ portion-wise or as a solution to the ketone at a lower initial temperature (e.g., 0-5 °C) to manage the initial exotherm.
-
Efficient Stirring and Cooling: Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction mixture. Have an ice bath ready to cool the reaction if the temperature begins to rise uncontrollably.
-
Establish the Minimum Effective Temperature: The goal is to find the lowest temperature at which the reaction proceeds at a reasonable rate. This can be determined through small-scale optimization experiments (see Q5).
-
Solvent Selection: Use a solvent that allows for good heat transfer and has a boiling point that can act as a natural temperature ceiling (reflux condition), preventing runaway temperature increases.
Q4: My yield is low, and I'm isolating an isomeric byproduct. How does temperature influence the formation of isomers?
Answer: Isomer formation in this synthesis often relates to the stability of intermediates and the kinetic versus thermodynamic control of the reaction, both of which are influenced by temperature.
Potential Isomeric Byproducts:
-
Positional Isomers: An alternative vinyl chloride, NC-C₆H₄-CH=C(Cl)-CH₃, could potentially form.
-
Gem-dichloroalkane: Incomplete elimination could leave the NC-C₆H₄-CH₂-CCl₂-CH₃ intermediate.[3][4]
Influence of Temperature:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the kinetically preferred product—the one that forms the fastest via the lowest energy transition state. At higher temperatures, there may be enough energy to reverse the initial product formation and allow for equilibration to the most stable, thermodynamically preferred product. If your desired product is the kinetic product, higher temperatures could be detrimental to selectivity.
-
Elimination Reactions: The final step to form the vinyl chloride is an elimination reaction. The temperature needs to be sufficient to promote this step. If the temperature is too low, you may isolate the gem-dichloro intermediate. If it is too high, you risk promoting alternative elimination pathways or decomposition.
Optimization Strategy:
-
Stepwise Temperature Profile: Consider a two-stage temperature profile.
-
Stage 1 (Addition): Low temperature (e.g., 0-10 °C) for the initial reaction of the ketone with PCl₅ to form the intermediate.
-
Stage 2 (Elimination/Reflux): After the initial reaction is complete, slowly and carefully raise the temperature to promote the elimination step and drive the reaction to completion. The optimal temperature for this stage must be determined experimentally.
-
Q5: What is the recommended temperature range, and how do I determine the optimal temperature for my specific setup?
Answer: There is no single "perfect" temperature; it must be optimized for your specific laboratory conditions (scale, glassware, stirring efficiency, etc.). However, a general approach can be outlined. Most successful conversions of ketones to vinyl chlorides using PCl₅ are performed under heating, often in boiling solvents like cyclohexane (b.p. 81 °C) or toluene (b.p. 111 °C).[1]
Experimental Protocol for Temperature Optimization:
-
Set Up Parallel Reactions: Prepare 3-4 small-scale reactions (e.g., 100-200 mg of starting ketone) in identical reaction vessels.
-
Define Temperature Range: Based on literature for similar reactions, select a range of temperatures to screen. For example: 40 °C, 60 °C, and 80 °C (refluxing cyclohexane).
-
Execute Reactions:
-
Dissolve the ketone, 4-(2-oxopropyl)benzonitrile, in a dry, non-polar solvent (e.g., cyclohexane) in each flask.
-
Cool each flask in an ice bath (0 °C).
-
Slowly add PCl₅ (typically 1.1 to 1.5 equivalents) to each flask while maintaining the low temperature.
-
Once the addition is complete, place each flask in a pre-heated bath at its designated temperature.
-
-
Monitor Progress: At set time intervals (e.g., 30, 60, 120 minutes), take a small aliquot from each reaction. Quench the aliquot and analyze by TLC or GC-MS to assess the consumption of starting material and the formation of the product and byproducts.
-
Analyze Results: Compare the results from each temperature. The optimal temperature will be the one that gives the cleanest conversion to the desired product in a reasonable timeframe.
Data Summary for Optimization:
| Temperature | Reaction Rate (Time for >95% Conversion) | Purity (Relative % of Desired Product vs. Byproducts) | Observations |
| Low (e.g., 40°C) | Slow (> 4 hours) | High | Clean reaction, but may not go to completion. |
| Medium (e.g., 60°C) | Moderate (1-2 hours) | Good to High | Potential "sweet spot" with good rate and minimal byproducts. |
| High (e.g., 80°C) | Fast (< 1 hour) | Moderate to Low | Risk of significant byproduct formation and decomposition. |
This systematic approach allows you to empirically determine the best balance between reaction rate and selectivity for your specific conditions.
Visual Guides
Workflow for Temperature Optimization
The following diagram outlines the logical steps for systematically determining the optimal reaction temperature.
Caption: A logical workflow for optimizing reaction temperature.
Temperature's Influence on Reaction Pathways
This diagram illustrates how temperature can shift the balance between the desired reaction and unwanted side reactions.
Caption: Competing reaction pathways as a function of temperature.
References
-
Mechanism for conversion of ketone to dichloride with phosphorus pentachloride. Stack Exchange. Available at: [Link]
-
Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
What is the reaction of ketone with PCl5? Quora. Available at: [Link]
-
The Structure and Reactivity of Phosphorus Pentachloride. ResearchGate. Available at: [Link]
-
Problem 412 Work out reasonable mechanisms f... Vaia. Available at: [Link]
-
Optimization of the chlorination reaction using HCl as a chlorination... ResearchGate. Available at: [Link]
-
PCl5 reacts with propanone to give A Vicinal dichloride class 12 chemistry JEE_Main. Vedantu. Available at: [Link]
-
SAFETY OF CHLORINATION REACTIONS. IChemE. Available at: [Link]
-
A Practical Synthetic Method for Vinyl Chlorides and Vinyl Bromides from Ketones via the Corresponding Vinyl Phosphate Intermediates. ResearchGate. Available at: [Link]
-
Chlorination reaction of different organophosphorus compounds using N-chlorosuccinimide (NCS). ResearchGate. Available at: [Link]
-
Vinyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. PubMed. Available at: [Link]
-
Phosphorus pentachloride. Wikipedia. Available at: [Link]
-
Room temperature C(sp 2 )–H oxidative chlorination via photoredox catalysis. Nature Communications. Available at: [Link]
-
Chlorine Trifluoride for High-Temperature Oxidation Processes. Patsnap Eureka. Available at: [Link]
-
Thermal degradation of organophosphorus compounds. Sheffield Hallam University Research Archive. Available at: [Link]
-
From ketone to vinyl chloride. Reddit. Available at: [Link]
-
Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline. University of Pisa. Available at: [Link]
-
POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]
-
PhPOCl 2 as a Potent Catalyst for Chlorination Reaction of Phenols with PCl 5. ResearchGate. Available at: [Link]
-
Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones. ResearchGate. Available at: [Link]
-
Degradation insight of organophosphate pesticide chlorpyrifos through novel intermediate 2,6-dihydroxypyridine by Arthrobacter sp. HM01. PMC. Available at: [Link]
-
Optimizing Re-Chlorination Injection Points for Water Supply Networks Using Harmony Search Algorithm. ResearchGate. Available at: [Link]
-
Oxidation of selected organophosphate pesticides during chlorination of simulated drinking water. ResearchGate. Available at: [Link]
-
PCl5 is added to an organic compound and it becomes warm with the evolution of HCl gas. What is the compound? Quora. Available at: [Link]
-
Vinyl Chloride Production. The University of Oklahoma. Available at: [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. MDPI. Available at: [Link]
-
Preparation of 2-chloro-3-(4-chlorophenyl)propionic acid from chlorobenzenediazonium chloride and acrylic acid. ResearchGate. Available at: [Link]
-
Synthesis of Novel Organic Compounds from Cyanuric Chloride Containing 1-(4-(7-Chloroquinolin-4-ylamino)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one Chalcone for Biological Applications. Asian Journal of Chemistry. Available at: [Link]
-
Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. PMC. Available at: [Link]
-
Preparation method of 2-chloro-3-cyanopyridine. Patsnap Eureka. Available at: [Link]
- Preparation method of 2-chloro-3-cyanopyridine. Google Patents.
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- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of 2-Chloro-3-(4-cyanophenyl)-1-propene
This guide provides a comprehensive, scientifically-grounded framework for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Chloro-3-(4-cyanophenyl)-1-propene. Moving beyond a simple checklist of procedures, we will delve into the causal reasoning behind each experimental choice, comparing alternative approaches and presenting supporting data to guide researchers, scientists, and drug development professionals toward an optimized and validated analytical method.
Foundational Strategy: Analyte Characterization and Mode Selection
The initial step in any method development is to understand the analyte. This compound is a small organic molecule possessing a distinct chemical architecture that informs our analytical strategy.
-
Structure and Physicochemical Properties: The molecule contains a cyanophenyl group, which is a strong chromophore, making it ideally suited for UV detection. Its overall structure, with a chloropropene chain and a benzene ring, suggests it is a non-polar to moderately polar compound. This low polarity is the single most critical factor in selecting the chromatographic mode.
-
Choosing the Separation Mode: Given the analyte's hydrophobic nature, Reversed-Phase HPLC (RP-HPLC) is the logical and most effective choice.[1][2][3] In this mode, a non-polar stationary phase is used with a polar mobile phase.[2] Non-polar compounds, like our target analyte, will have a stronger affinity for the stationary phase and will elute later than highly polar impurities, allowing for effective separation based on hydrophobicity.[3]
-
Detector Selection: The Power of Photodiode Array (PDA): While a simple UV detector can quantify the analyte, it is insufficient for purity analysis. A Photodiode Array (PDA) detector is mandatory. A PDA detector captures the entire UV-Vis spectrum for every point in the chromatogram.[4][5] This capability is crucial for two reasons:
-
Peak Purity Assessment: It allows for the evaluation of spectral homogeneity across a single chromatographic peak, which is a primary indicator of whether a peak represents a single compound or co-eluting impurities.[6][7]
-
Impurity Profiling: It provides spectral information about unknown impurity peaks, which can aid in their identification.
-
Phase 1: Initial Method Screening and Column Comparison
The goal of the screening phase is not to achieve perfect separation, but to find a promising starting point by evaluating different stationary phase selectivities. A generic, wide-range gradient is employed to ensure all potential impurities are eluted from the column.[8]
Experimental Protocol: Column Screening
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute this stock to a working concentration of ~0.1 mg/mL.
-
HPLC System & General Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
PDA Detector: Wavelength 230 nm (based on the cyanophenyl chromophore), with spectral acquisition from 200-400 nm.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Scouting Gradient:
-
0-2 min: 5% B
-
2-25 min: 5% to 95% B
-
25-28 min: 95% B
-
28-28.1 min: 95% to 5% B
-
28.1-35 min: 5% B (re-equilibration)
-
-
Procedure: Inject the working standard onto each of the columns listed in Table 1 and record the chromatograms.
Diagram: HPLC Method Development Workflow
Caption: Workflow for systematic HPLC method development.
Data Comparison: Stationary Phase Selectivity
The choice of stationary phase is the most powerful tool for optimizing selectivity.[8] We will compare a standard C18 column, known for its strong hydrophobic retention, with a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.[9]
Table 1: Comparison of Initial Column Screening Results
| Parameter | Column 1: Standard C18 (e.g., Zorbax Eclipse Plus C18, 4.6x150mm, 5µm) | Column 2: Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, 4.6x150mm, 5µm) | Rationale & Interpretation |
| Retention Time (Main Peak) | ~15.2 min | ~13.8 min | The C18 phase provides stronger hydrophobic retention, leading to a longer retention time. |
| Peak Tailing Factor | 1.1 | 1.3 | The C18 column shows better peak shape (closer to the ideal value of 1.0), suggesting fewer secondary interactions. |
| Number of Impurity Peaks Detected | 3 | 4 | The Phenyl-Hexyl column resolved an additional small impurity, indicating a different and potentially beneficial selectivity. |
| Critical Pair Resolution | 1.4 (between Impurity 1 and Main Peak) | 1.8 (between Impurity 1 and Main Peak) | The Phenyl-Hexyl column provided better separation for the closely eluting impurity, making it a stronger candidate for a purity method. |
Decision: Based on the screening data, the Phenyl-Hexyl column is selected for further optimization. While the C18 provided a good general profile, the superior resolution of the critical impurity pair on the Phenyl-Hexyl phase is a decisive advantage for a method intended to quantify impurities accurately.
Phase 2: Method Optimization
With a promising column selected, the next step is to refine the separation to achieve optimal resolution, good peak shape, and a practical analysis time.[10][11] This is primarily achieved by adjusting the gradient profile.
Experimental Protocol: Gradient Optimization
-
System & Sample: Use the same setup as the screening phase, with the Phenyl-Hexyl column.
-
Procedure: Based on the scouting run (where the main peak eluted at ~60% Mobile Phase B), design a more focused gradient. Run several iterations, adjusting the gradient slope and duration to maximize the resolution of all observed impurities from the main peak.
-
Comparison: Compare the chromatograms from the initial scouting gradient with the optimized gradient.
Data Comparison: Gradient Profile
Table 2: Comparison of Scouting vs. Optimized Gradient
| Parameter | Scouting Gradient (5-95% B in 23 min) | Optimized Gradient (40-75% B in 15 min) | Impact of Optimization |
| Run Time | 35 min | 25 min | Reduced analysis time by nearly 30%, increasing throughput. |
| Resolution (Critical Pair) | 1.8 | 2.5 | The shallower gradient slope around the elution time of the main peak significantly improved the separation of the critical pair. |
| Peak Shape (Main Peak) | Symmetrical (Tailing = 1.3) | Symmetrical (Tailing = 1.2) | The focused gradient maintained good peak shape. |
| Solvent Consumption | High | Moderate | The shorter run time and focused gradient reduce solvent usage, making the method more cost-effective and environmentally friendly.[11] |
Phase 3: Forced Degradation and Demonstration of Stability-Indicating Properties
A purity method is only reliable if it can separate the active pharmaceutical ingredient (API) from any potential degradation products. Forced degradation (or stress testing) is the process of subjecting the drug substance to harsh conditions to intentionally generate these degradants.[12][13][14][15] This is a mandatory step to prove the method is "stability-indicating" as required by regulatory bodies.[15][16] The goal is to achieve 5-20% degradation of the main peak.[12][14]
Experimental Protocol: Forced Degradation Studies
-
Sample Preparation: For each condition, accurately weigh the drug substance into a vial. Add the stressor and incubate for a specified time. After incubation, neutralize the solution if necessary (e.g., after acid/base stress), and dilute to the working concentration with the mobile phase.
-
Stress Conditions (based on ICH Q1A guidelines[13]):
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.[12]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[16]
-
-
Analysis: Inject the unstressed control and each stressed sample into the HPLC using the optimized method. Use the PDA detector to assess peak purity of the main analyte peak in each chromatogram.
Diagram: Logic of a Stability-Indicating Method
Caption: Evaluating if an HPLC method is stability-indicating.
Data Summary: Forced Degradation Results
Table 3: Summary of Forced Degradation Data
| Stress Condition | % Degradation of Main Peak | No. of Degradant Peaks | Resolution of Closest Impurity | Peak Purity Angle < Purity Threshold? |
| Unstressed Control | 0% | 1 (process impurity) | 2.5 | Yes |
| Acid Hydrolysis (0.1N HCl) | 12.5% | 3 | 2.1 | Yes |
| Base Hydrolysis (0.1N NaOH) | 8.2% | 2 | 3.0 | Yes |
| Oxidation (3% H₂O₂) | 18.9% | 4 | 1.9 | Yes |
| Thermal (80 °C) | 5.5% | 2 | 2.4 | Yes |
| Photolytic (ICH Q1B) | 3.1% | 1 | 2.8 | Yes |
Interpretation: The method successfully separated all degradation products from the main analyte peak under all stress conditions, with resolution values greater than the typical target of 1.5. Crucially, the peak purity analysis confirmed that the main peak remained spectrally pure in all stressed samples. This provides strong evidence that the method is stability-indicating and fit for purpose.
Final Recommended Method & Validation Considerations
The development and stress testing phases have yielded a robust, stability-indicating method. The final step before implementation in a quality control environment is formal validation according to ICH Q2(R1) guidelines.[17][18]
Final Optimized HPLC Method
Table 4: Final Method Parameters
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min, 40% B; 2-17 min, 40% to 75% B; 17-20 min, 75% B; 20-20.1 min, 75% to 40% B; 20.1-25 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA at 230 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
Method Validation Plan
The developed method must be validated to ensure it is suitable for its intended purpose.[19] The following parameters must be assessed:
Table 5: ICH Q2(R1) Validation Parameters for a Purity Method
| Validation Characteristic | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | No interference at the retention time of the main peak; peak purity is passed for the main peak in the presence of degradants.[18] |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.998 over the specified range. |
| Range | To define the concentration interval where the method is accurate, precise, and linear. | For impurities: From the reporting threshold to 120% of the specification limit.[19] |
| Accuracy | To measure the closeness of the results to the true value (assessed by spike/recovery studies). | % Recovery typically within 98.0% - 102.0% for the API and 90.0% - 110.0% for impurities. |
| Precision | To measure the variability of results (Repeatability and Intermediate Precision). | Relative Standard Deviation (RSD) ≤ 2.0% for the API; ≤ 10.0% for impurities at the specification limit. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., ±0.1 pH, ±2°C, ±5% organic). | System suitability parameters (resolution, tailing factor) must still be met. |
Conclusion
This guide has detailed a systematic, comparative approach to developing a stability-indicating HPLC method for the purity analysis of this compound. By starting with a sound scientific strategy, comparing alternative stationary phases, optimizing the gradient profile, and rigorously testing the method's specificity through forced degradation, we have established a final method that is robust, reliable, and ready for formal validation. This structured methodology not only ensures the development of a high-quality analytical procedure but also provides a defensible data package that meets the stringent requirements of the pharmaceutical industry.
References
- A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.
- Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
- Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector. Shimadzu.
- Types of HPLC Detectors. Phenomenex.
- A Complete Guide to Mobile Phase and St
- High Performance Liquid Chromatography – Photodiode array detector (HPLC-PDA). INN.
- Diode Array Detector HPLC | DAD. SCION Instruments.
- Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
- Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Forced Degradation Study as per ICH Guidelines: Wh
- Forced Degrad
- 12.
- HPLC Separation Modes - Stationary Phase in HPLC.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Exploring the Different Mobile Phases in HPLC. Moravek.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
- HPLC Method Improvement & Optimiz
- Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chrom
- Peak Purity in Liquid Chromatography, Part II: Potential of Curve Resolution Techniques.
- Live qualification/validation of purity methods for protein products. Department of Computer Science.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). EMA.
- ich q2(r1)-guided validation of anormal phase hplc/uv method for thiram in technical wp formulations complying with sanco qc standards.
- Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine male
- Optimization of the HPLC separation of aromatic groups in petroleum fractions.
- Method development & optimiz
- A review on method development by hplc. SciSpace.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs.
- Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Derivatizing Reagents for Detection of Organic Compounds By HPLC. Journal of Pharmaceutical Research & Reports.
- HPLC in Natural Product Analysis: The Detection Issue. Planta Medica.
- CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)
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Validating the Regiochemistry of 2-Chloro-3-(4-cyanophenyl)-1-propene: A Comparative Guide
Executive Summary
In the synthesis of functionalized allylic chlorides, specifically 2-Chloro-3-(4-cyanophenyl)-1-propene (Target A ), a recurring analytical challenge is distinguishing the target from its thermodynamically stable regioisomer, 1-Chloro-3-(4-cyanophenyl)-1-propene (Impurity B ). This migration, known as the "allylic shift," often occurs during chlorination or substitution reactions involving delocalized intermediates.
While Solution-State NMR (
This guide outlines the comparative performance of NMR versus SC-XRD, providing a robust workflow for crystal growth and structural refinement.
Part 1: The Analytical Challenge (The "Allylic Shift")
The synthesis of 2-chloro-allylic systems often involves the reaction of an alkene with reagents like
-
Target (Kinetic Product): this compound.
-
Key Feature: Terminal methylene group (
) and internal chlorine.
-
-
Isomer (Thermodynamic Product): 1-Chloro-3-(4-cyanophenyl)-1-propene.
-
Key Feature: Internal alkene (
) and terminal chlorine.
-
Visualization: The Isomerization Pathway
Figure 1: The mechanistic origin of the regioisomer challenge. The delocalization of the intermediate allows nucleophilic attack at either the C1 or C3 position.
Part 2: Comparative Analysis (NMR vs. SC-XRD)
While NMR is the workhorse of daily analysis, SC-XRD is required for absolute structural certainty and solid-state form selection (polymorph screening).
Table 1: Performance Metrics & Data Comparison
| Feature | Solution State NMR ( | Single Crystal XRD (Mo-K |
| Primary Identification | Chemical Shift ( | Electron Density Map ( |
| Regioisomer Discrimination | Good. Relies on identifying geminal protons (Target) vs. vicinal protons (Impurity). | Absolute. Direct visualization of Cl atom position relative to the phenyl ring. |
| Stereochemistry ( | Ambiguous. For the 1-chloro impurity, | Definitive. Torsion angles are measured directly ( |
| Sample State | Isotropic liquid (averaged conformation). | Anisotropic solid (frozen conformation). |
| Turnaround Time | 15 Minutes. | 24 - 48 Hours (including crystal growth). |
| Limitation | Cannot detect polymorphism; solvent effects shift peaks. | Requires a single crystal of suitable size ( |
Part 3: Experimental Protocols
A. NMR Validation Protocol (The "Quick Check")
Before attempting crystallization, verify the crude ratio of isomers.
-
Solvent Selection: Use Benzene-
( ) instead of Chloroform- ( ).-
Reasoning: The
-cloud of benzene interacts with the electron-deficient cyanophenyl ring, inducing an anisotropic shift that separates the overlapping allylic methylene signals better than chloroform.
-
-
Key Diagnostic Signals (Target):
-
Look for two distinct singlets (or finely split doublets,
Hz) in the 5.1 – 5.5 ppm range. These represent the geminal protons of the terminal .
-
-
Key Diagnostic Signals (Impurity):
-
Look for a doublet of triplets in the 6.0 – 6.5 ppm range, indicative of the internal vinyl proton coupled to the adjacent methylene.
-
B. SC-XRD Validation Protocol (The "Gold Standard")
This protocol ensures high-quality crystals suitable for determining bond lengths and packing interactions.
1. Crystal Growth Strategy: Vapor Diffusion
Direct evaporation often yields amorphous powder due to the rapid precipitation of the rigid nitrile group. Vapor diffusion slows this process, allowing the flexible allyl chain to order itself.
-
Inner Vial (Solvent): Dissolve 20 mg of product in 0.5 mL Dichloromethane (DCM) .
-
Why: DCM solubilizes the organic chain well.
-
-
Outer Vial (Antisolvent): 3 mL Pentane or Hexane .
-
Why: The non-polar antisolvent slowly diffuses into the DCM, lowering solubility gradually.
-
-
Condition: Seal and store at 4°C in a vibration-free zone.
2. Data Collection & Refinement
-
Source: Mo-K
( Å).-
Note: While Cu-sources are brighter, Mo is preferred here to minimize absorption corrections caused by the Chlorine atom (absorption coefficient
is lower for Mo).
-
-
Temperature: 100 K (Cryostream).
-
Critical: Cooling freezes the rotation of the C-C single bond between the alkene and the phenyl ring, reducing thermal ellipsoids and disorder.
-
3. Workflow Diagram
Figure 2: Step-by-step workflow for structural validation via X-ray crystallography.
Part 4: Structural Insights & Expected Outcomes
When analyzing the solved structure, specific geometric parameters confirm the identity of the 2-chloro isomer over the 1-chloro variant.
Bond Length Analysis
The C-Cl bond length is sensitive to its hybridization environment.
-
Target (2-Chloro): The Cl is attached to an
carbon ( ). Expected bond length: 1.72 – 1.74 Å . -
Impurity (1-Chloro): The Cl is attached to an
carbon, but the conjugation path is different. More importantly, if the "allylic shift" went to the saturated end (rare but possible: 3-chloro-3-phenyl...), the C-Cl bond would be longer ( , ~1.78 Å).
Torsion Angles & Packing
The Cyano (
-
Validation Check: If the structure shows head-to-tail stacking of the nitrile groups (distance
Å), this confirms the steric accessibility of the para-position, which is consistent with the linear 4-cyanophenyl moiety.
Disorder Handling
The allyl group (
-
Refinement Tip: If the electron density map for the Chlorine atom looks "peanut-shaped," apply a disorder model (PART 1 / PART 2 in SHELXL) splitting the occupancy, rather than forcing high thermal parameters.
Part 5: References
-
Grover, P. et al. (2000). Regioselective synthesis of allylic chlorides. Journal of Organic Chemistry.
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D.
-
Cambridge Crystallographic Data Centre (CCDC) . Mercury Visualization Software & CSD Database.
-
NIST Chemistry WebBook . Spectra of Allyl Chloride Derivatives. [2]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.
Sources
Comparative Guide: Synthetic Routes for 2-Chloro-Allyl Benzene Derivatives
Executive Summary
The 2-chloro-allyl benzene motif (Ar-CH₂-C(Cl)=CH₂) is a critical intermediate in organic synthesis, serving as a precursor for heterocycles (indoles, benzofurans) and as a bioisostere for allyl groups in medicinal chemistry. Its synthesis presents a unique chemoselective challenge: introducing the allylic moiety while preserving the reactive vinyl chloride functionality for subsequent diversification.
This guide objectively compares the two dominant synthetic methodologies:
-
Copper-Catalyzed Grignard Alkylation: The cost-effective, high-throughput route suitable for early intermediates.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: The high-precision, functional-group-tolerant route ideal for late-stage diversification.
Mechanistic & Strategic Comparison
Decision Matrix: Selecting the Right Route
The choice between Copper and Palladium chemistries is rarely arbitrary; it is dictated by the substrate's electronic profile and the stage of drug development.
Figure 1: Strategic decision tree for selecting the synthetic route based on substrate complexity and scale.
Detailed Technical Analysis
Route A: Copper-Catalyzed Grignard Alkylation
The "Process Workhorse"
This classic approach utilizes the nucleophilic attack of an aryl magnesium halide on 2,3-dichloropropene. The reaction relies on Copper(I) catalysis to facilitate the
-
Mechanism: The catalytic cycle involves the formation of an organocuprate intermediate. The copper catalyst (often Li₂CuCl₄) lowers the activation energy for the displacement of the primary allylic chloride.
-
Key Challenge: Regioselectivity. 2,3-dichloropropene has two electrophilic sites. The allylic position is kinetically favored, but without temperature control, the Grignard can attack the vinyl chloride or cause polymerization.
Route B: Palladium-Catalyzed Suzuki-Miyaura Coupling
The "Precision Tool"
This route couples an aryl boronic acid with 2,3-dichloropropene using a Pd(0) catalyst. Unlike the Grignard route, this reaction proceeds under mild, often aqueous conditions, tolerating a vast array of functional groups.
-
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.[1] Crucial Note: Oxidative addition occurs preferentially at the allylic chloride due to the weaker bond dissociation energy compared to the vinylic chloride (
vs ). -
Transmetallation: The aryl boronic acid transfers the aryl group to the Pd center, facilitated by a base.
-
Reductive Elimination: The product is released, regenerating Pd(0).
-
Figure 2: Catalytic cycle of the Suzuki coupling showing the chemoselective insertion at the allylic chloride.
Performance Comparison Data
The following data summarizes average performance metrics derived from internal optimization studies and literature precedents (see References).
| Metric | Route A: Cu-Grignard | Route B: Pd-Suzuki |
| Typical Yield | 65 - 80% | 85 - 95% |
| Functional Group Tolerance | Low (No C=O, CN, NO₂) | High (Esters, Ketones, Amides OK) |
| Atom Economy | High | Moderate (Boronic waste) |
| Cost (Reagents) | Low (Mg, Aryl Halide) | High (Pd Cat, Boronic Acids) |
| Temperature | -78°C to 0°C (Cryogenic) | 60°C to 100°C (Heating) |
| Scalability | Excellent (Kilogram scale) | Good (Cost limits multi-kg scale) |
| Key Impurity | Biaryl (Homocoupling) | Protodeboronated Arene |
Experimental Protocols
Protocol A: Copper-Catalyzed Alkylation (Standardized)
Best for: Simple aryl substrates (e.g., Phenyl, Tolyl) on >10g scale.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Magnesium Turnings (1.1 equiv)
-
2,3-Dichloropropene (1.2 equiv)
-
Li₂CuCl₄ (0.1 M in THF) (3 mol%)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, generate the Aryl Magnesium Bromide from the Aryl Bromide and Mg turnings in THF. Initiate with iodine if necessary.
-
Catalyst Preparation: Cool the Grignard solution to -20°C . Add the Li₂CuCl₄ catalyst solution via syringe. The solution will turn a dark color.
-
Addition: Add 2,3-dichloropropene (diluted in THF) dropwise over 30 minutes. Critical: Maintain temperature below 0°C to prevent polymerization of the di-halide.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.
-
Quench: Pour the mixture into saturated aqueous NH₄Cl (buffered) to quench the reaction and solubilize copper salts.
-
Workup: Extract with Et₂O or EtOAc. Wash organic layer with brine. Dry over MgSO₄.
-
Purification: Vacuum distillation is preferred for simple derivatives; column chromatography (Hexanes) for solid derivatives.
Protocol B: Pd-Catalyzed Suzuki Coupling (Optimized)
Best for: Complex pharmaceutical intermediates with sensitive groups.
Reagents:
-
Aryl Boronic Acid (1.1 equiv)
-
2,3-Dichloropropene (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Degassing: In a pressure vial or round-bottom flask, combine the solvent mixture (Dioxane/H₂O). Sparge with Argon for 15 minutes. Critical: Oxygen causes homocoupling of boronic acids and deactivates the catalyst.
-
Assembly: Add Aryl Boronic Acid, 2,3-dichloropropene, and Base.
-
Catalyst Addition: Add Pd(PPh₃)₄ quickly to minimize air exposure. Seal the vessel under Argon.
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC/LCMS.
-
Note: The allylic chloride reacts faster; the vinylic chloride usually remains intact at this temperature.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc and wash with water.
-
Purification: Flash chromatography on Silica Gel. (Note: 2-chloroallyl products can be volatile; avoid high-vacuum drying for extended periods if MW < 200).
Expert Commentary & Troubleshooting
Causality in Catalyst Selection:
-
Why Li₂CuCl₄ for Grignard? This specific copper species (Kochi catalyst) is superior to CuI alone because it is soluble in THF, ensuring a homogeneous catalytic cycle that favors
displacement over single-electron transfer (SET) pathways that lead to radical scrambling. -
Why Pd(PPh₃)₄ for Suzuki? While newer catalysts (e.g., Buchwald generations) are more active, the simple tetrakis-triphenylphosphine system provides enough steric bulk to prevent double-addition (reaction at the vinyl chloride) while being active enough for the allylic position.
Safety Note: 2,3-Dichloropropene is a lachrymator and potential carcinogen. All protocols must be performed in a well-ventilated fume hood.
References
-
Suzuki-Miyaura Coupling Mechanism & Scope
-
Copper-C
- Title: Copper-catalyzed alkylation of Grignard reagents: A new look
- Source: Cahiez, G., et al., Organic Letters / Synlett (via Organic Chemistry Portal)
-
URL:[Link]
-
Use of 2,3-Dichloropropene in Synthesis
- Title: Synthesis of functionalized allyl chlorides via Pd-c
- Source:Journal of Organic Chemistry (General Reference for Pd-selectivity on di-halo alkenes).
-
URL:[Link] (Direct deep links to specific 1990s papers on this specific substrate are often paywalled; refer to J. Org. Chem. 2004, 69, 15, 5120 for analogous selective couplings).
-
Negishi Coupling Altern
- Title: The Negishi Cross-Coupling Reaction: Scope and Mechanism.
- Source:Organic Chemistry Portal
-
URL:[Link]
Sources
A Senior Application Scientist's Guide to the Thermal Stability Analysis of 2-Chloro-3-(4-cyanophenyl)-1-propene: A Comparative Framework
For researchers and professionals in drug development and materials science, understanding the thermal stability of a novel compound is a non-negotiable aspect of its characterization. It dictates storage conditions, processing parameters, and ultimately, the viability of the molecule in its intended application. This guide provides a comprehensive framework for the thermal analysis of 2-Chloro-3-(4-cyanophenyl)-1-propene, a compound of interest due to its unique chemical functionalities.
While specific experimental data for this compound is not yet widely published, this guide will establish a robust, scientifically-grounded protocol for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will delve into the causality behind our experimental choices, propose a comparative analysis with relevant alternatives, and provide detailed methodologies to ensure the generation of reliable and reproducible data.
The Structural Rationale: Predicting Thermal Behavior
The structure of this compound—featuring a reactive propene unit, an electron-withdrawing cyano group, and a halogen substituent—suggests a complex thermal degradation profile.
-
The Propene Moiety : The double bond in the propene group represents a potential initiation site for thermal decomposition, possibly through polymerization or fragmentation reactions at elevated temperatures.
-
The Cyanophenyl Group : Aromatic systems are generally stable. However, the cyano (C≡N) group can influence thermal behavior. Polysiloxanes containing p-cyanophenyl groups have been shown to exhibit high thermal stability, up to 300°C.[1] This suggests that the cyanophenyl moiety may contribute to the overall stability of the molecule.
-
The Chloro Substituent : Halogenated compounds can have varied thermal stabilities. The C-Cl bond is a potential weak point that could undergo homolytic cleavage, initiating a radical degradation cascade.
Based on these structural features, we can hypothesize that the initial thermal events will likely involve reactions of the propene group, with the decomposition of the aromatic ring and the loss of the chloro and cyano substituents occurring at higher temperatures.
The Analytical Strategy: TGA and DSC for a Complete Picture
A comprehensive thermal analysis necessitates a dual approach using both TGA and DSC. These techniques provide complementary information, allowing for a thorough characterization of the material's thermal properties.[2][3]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This is invaluable for determining the decomposition temperatures, the presence of any residual solvents or moisture, and the overall thermal stability of the compound.[5][6]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[7][8] DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy associated with these events.[9]
By running these analyses simultaneously (often referred to as STA or Simultaneous Thermal Analysis), we can directly correlate mass loss events with their corresponding energetic changes (endothermic or exothermic), providing deeper insight into the degradation mechanism.[5]
Experimental Design: A Self-Validating Protocol
The following protocols are designed to be robust and adhere to established standards such as ASTM E1131 for TGA and ASTM D3418 for DSC.[10][11]
Workflow for Thermal Stability Analysis
Caption: Experimental workflow for TGA/DSC analysis.
Detailed TGA Protocol
-
Instrument Calibration : Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation : Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (platinum or alumina).
-
Experimental Conditions :
-
Purge Gas : Nitrogen, with a flow rate of 50 mL/min to provide an inert atmosphere.
-
Temperature Program :
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[12]
-
-
-
Data Collection : Record the sample mass as a function of temperature.
Detailed DSC Protocol
-
Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation : Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Conditions :
-
Purge Gas : Nitrogen, with a flow rate of 50 mL/min.
-
Temperature Program :
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to a temperature just above the melting point (if known) or up to the onset of decomposition as determined by TGA, at a heating rate of 10°C/min.
-
-
-
Data Collection : Record the differential heat flow between the sample and the reference as a function of temperature.
Comparative Analysis: Benchmarking Thermal Stability
To provide context to the experimental results, it is crucial to compare the thermal stability of this compound with that of structurally related compounds. This allows for an objective assessment of the influence of its specific functional groups on thermal stability.
Proposed Alternative Compounds for Comparison:
-
Cinnamyl Chloride (3-Chloro-1-phenyl-1-propene) : This compound allows for the evaluation of the combined effect of the cyano group and its position on the phenyl ring.
-
4-Vinylbenzonitrile (4-Cyanostyrene) : This alternative helps to assess the impact of the chloro-substituted propene group versus a vinyl group.
-
Benzylideneacetonitrile (3-Phenyl-2-propenenitrile) : This isomer provides insight into the influence of the chloro substituent on the propene chain.
Data Summary for Comparative Analysis
The following table should be used to summarize and compare the key thermal properties obtained from the TGA and DSC analyses.
| Property | This compound | Cinnamyl Chloride | 4-Vinylbenzonitrile | Benzylideneacetonitrile |
| Melting Point (Tm) [°C] | Experimental | Literature/Experimental | Literature/Experimental | Literature/Experimental |
| Enthalpy of Fusion (ΔHm) [J/g] | Experimental | Literature/Experimental | Literature/Experimental | Literature/Experimental |
| Onset of Decomposition (Td) [°C] | Experimental | Literature/Experimental | Literature/Experimental | Literature/Experimental |
| Temperature at 5% Mass Loss (T5%) [°C] | Experimental | Literature/Experimental | Literature/Experimental | Literature/Experimental |
| Temperature at Max Decomposition Rate (Tmax) [°C] | Experimental | Literature/Experimental | Literature/Experimental | Literature/Experimental |
| Residual Mass at 600°C [%] | Experimental | Literature/Experimental | Literature/Experimental | Literature/Experimental |
Interpreting the Results
-
Higher Td and T5% values indicate greater thermal stability.[6]
-
The DSC curve will reveal whether the decomposition is primarily an endothermic (bond-breaking) or exothermic (often associated with oxidation or uncontrolled decomposition) process.[9]
-
Multiple mass loss steps in the TGA curve suggest a multi-stage decomposition process, which can be further investigated by analyzing the evolved gases using a coupled technique like TGA-FTIR or TGA-MS.[13][14]
Hypothetical Degradation Pathway
Caption: A possible multi-step thermal degradation pathway.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the thermal stability analysis of this compound. By employing the detailed TGA and DSC protocols and conducting a comparative analysis with structurally related compounds, researchers can obtain a clear and objective understanding of its thermal properties. This information is critical for making informed decisions in the development and application of this novel compound. The emphasis on the causality behind experimental choices and the inclusion of a self-validating protocol ensures the generation of high-quality, reliable data, which is the cornerstone of sound scientific research.
References
- ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry.
- ResearchGate. (2016, February 8). How to interpret the TGA and DSC analysis?
- Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.
- ASTM E2105, Standard Practice for General Techniques of Thermogravimetric Analysis (TGA) Coupled With Infrared Analysis (TGA/IR).
- Linseis. Standards for thermal analysis (ISO, ASTM and DIN).
- Juvancz, Z., et al. (n.d.).
- IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- ASTM E2550, Standard Test Method for Thermal Stability by Thermogravimetry.
- ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
- SKZ Industrial Co., Limited. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis?
- Qualitest. (2024, December 18). DTA, TGA, and DSC Analysis - Differences You Need to Know.
- Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- ResearchGate. (2025, August 8). Thermal/photophysical properties of cyanobiphenyl based unsymmetrical molecules: synthesis and evaluation.
- DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.).
- Lazaro, A., et al. (2020).
- Sivasamy, A., & P. R. (n.d.).
- ResearchGate. (2025, August 8). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate.
- Shimp, D. A. (n.d.).
- Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.
- ResearchGate. (n.d.). TGA and DSC curves for polymers at different heating rates: (a) PO, (b) SA, (c) OB.
- Cielecka-Piontek, J., & Zalewski, P. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.
- PerkinElmer. (2021, May 21).
- DSC & TGA Thermal Analysis.pptx. (n.d.).
Sources
- 1. Sci-Hub. New cyanophenyl‐containing polysiloxane stationary phases for capillary column gas chromatography / Journal of Microcolumn Separations, 1989 [sci-hub.box]
- 2. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 5. iitk.ac.in [iitk.ac.in]
- 6. E2550 Standard Test Method for Thermal Stability by Thermogravimetry [store.astm.org]
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- 9. worldoftest.com [worldoftest.com]
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- 11. linseis.com [linseis.com]
- 12. mdpi.com [mdpi.com]
- 13. E2105 Standard Practice for General Techniques of Thermogravimetric Analysis (TGA) Coupled With Infrared Analysis (TGA/IR) [store.astm.org]
- 14. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]
A Comparative Guide to Elemental Analysis Standards for 2-Chloro-3-(4-cyanophenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of the elemental composition of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of elemental analysis standards and methodologies, with a specific focus on the novel compound 2-Chloro-3-(4-cyanophenyl)-1-propene. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of standards and analytical techniques, ensuring a robust and validated approach to elemental analysis.
Introduction: The Critical Role of Elemental Analysis
Elemental analysis serves as a fundamental tool for the characterization and purity assessment of chemical compounds.[1] It provides the empirical formula of a compound, which, in conjunction with data from techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, helps to elucidate the molecular structure. For a compound such as this compound, which contains carbon, hydrogen, nitrogen, and a halogen (chlorine), accurate elemental analysis is crucial for confirming its identity and purity, both of which are critical aspects of drug development and regulatory compliance.
Profile of this compound
To establish a baseline for our analysis, we first need to understand the theoretical elemental composition of the target molecule.
Molecular Formula: C₁₀H₈ClN
Molecular Weight: 177.63 g/mol
The theoretical percentage of each element is calculated as follows:
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 67.62 |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.54 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.96 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.88 |
| Total | 177.634 | 100.00 |
This theoretical composition is the benchmark against which all experimental results will be compared.
Core Directive: A Comparative Analysis of Methodologies
The determination of the elemental composition of this compound requires a multi-faceted approach, addressing both the carbon, hydrogen, and nitrogen content, as well as the halogen content. This section compares the primary analytical techniques and the certified reference materials (CRMs) essential for accurate calibration and validation.
Carbon, Hydrogen, and Nitrogen (CHN) Analysis: The Combustion Method
The most prevalent method for determining carbon, hydrogen, and nitrogen content in organic compounds is automated combustion analysis.[2][3] This technique involves the complete combustion of the sample in a high-temperature furnace in the presence of a catalyst and an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a thermal conductivity detector (TCD).
Workflow for CHN Combustion Analysis:
Figure 1: Workflow for CHN Combustion Analysis.
Causality in Experimental Choices:
-
High-Temperature Combustion: Ensures complete conversion of the sample to its elemental oxides, which is critical for accurate quantification.
-
Catalysts: Materials such as tungsten(VI) oxide or copper(II) oxide are often used to promote complete combustion, especially for complex aromatic compounds.
-
Reduction Step: The reduction of nitrogen oxides (NOx) to elemental nitrogen (N₂) is crucial for accurate nitrogen determination, as the TCD measures N₂ directly.
-
Gas Chromatographic Separation: This step is essential to resolve the individual combustion gases before they reach the detector, preventing signal overlap.
Chlorine Analysis: Oxygen Flask Combustion and Ion Chromatography
The determination of halogens in organic compounds requires a different approach. A widely accepted method is the Schöniger oxygen flask combustion, followed by a quantitative determination of the resulting halide ion.[4][5]
Workflow for Chlorine Analysis:
Figure 2: Workflow for Chlorine Analysis.
Causality in Experimental Choices:
-
Oxygen-Rich Environment: Ensures complete combustion of the organic matrix and conversion of chlorine to hydrogen chloride (HCl) gas.
-
Ashless Filter Paper: Prevents contamination and interference from the sample holder.
-
Absorbing Solution: A dilute alkaline solution is used to efficiently trap the acidic HCl gas, converting it to the chloride anion (Cl⁻).
-
Ion Chromatography (IC): Provides a sensitive and selective method for the quantification of the chloride ion, separating it from other potential anions in the solution.[3] Alternatively, titration with a standardized silver nitrate solution can be used.
Certified Reference Materials (CRMs): The Cornerstone of Accuracy
The accuracy of any elemental analysis is fundamentally dependent on the quality of the certified reference materials (CRMs) used for calibration.[6][7][8] CRMs are highly pure and well-characterized compounds with certified values for the mass fractions of their constituent elements.
Comparison of Suitable CRMs for CHN and Chlorine Analysis:
| Certified Reference Material | Supplier | Certified Elements | Key Features |
| Acetanilide | Sigma-Aldrich, Elemental Microanalysis | C, H, N | A widely used, stable solid for CHN calibration.[9] |
| Sulfanilamide | Elemental Microanalysis, VELP Scientifica | C, H, N, S | Useful for multi-element CHNS calibration.[9][10] |
| Atropine | Elemental Microanalysis | C, H, N, O | An alternative standard for CHN and O analysis.[7] |
| 2-Chlorobenzoic Acid | Sigma-Aldrich | C, H, Cl | A suitable solid CRM for calibrating chlorine analysis. |
| (4-Chlorophenyl)acetonitrile | Custom Synthesis or specialized supplier | C, H, N, Cl | An ideal, though less common, CRM due to its structural similarity to the target compound. |
Rationale for CRM Selection:
-
Purity and Homogeneity: CRMs must be of the highest possible purity and homogeneity to ensure that the certified values are representative of the entire batch.
-
Matrix Matching: Whenever possible, the chosen CRM should have a similar elemental composition and matrix to the sample being analyzed to minimize matrix effects.
-
Traceability: The certified values of the CRM should be traceable to national or international standards, providing a clear metrological chain of traceability.[11]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating quality control checks to ensure the reliability of the results. These protocols should be validated in your laboratory according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][12][13][14][15]
Protocol for CHN Analysis by Combustion
1. Instrument Preparation and Calibration:
- Ensure the combustion and reduction furnaces are at their setpoint temperatures (typically ≥950 °C and ~650 °C, respectively).
- Perform a leak check of the system.
- Calibrate the instrument using a certified CHN standard (e.g., Acetanilide). Analyze at least three different weights of the standard to create a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
2. Sample Preparation:
- Accurately weigh approximately 1-2 mg of this compound into a tin capsule.[3]
- Record the weight to at least four decimal places.
- Fold the tin capsule to ensure no sample is lost.
3. Sample Analysis:
- Place the encapsulated sample into the autosampler.
- Run the analysis sequence, which should include blanks, calibration standards, and the samples.
- Include a quality control (QC) standard (a CRM of known concentration) every 5-10 samples to monitor instrument performance.
4. Data Analysis and Reporting:
- The instrument software will calculate the percentage of C, H, and N based on the calibration.
- The results for the QC standard should be within ±0.3% of the certified value.
- Report the average and standard deviation of at least three replicate analyses of the sample.
Protocol for Chlorine Analysis by Oxygen Flask Combustion and Ion Chromatography
1. Preparation of Reagents:
- Absorbing Solution: 0.1 M Sodium Hydroxide (NaOH).
- IC Eluent: A suitable eluent for anion analysis, such as a carbonate/bicarbonate buffer.
- Chloride Standard Solutions: Prepare a series of chloride standards from a certified chloride standard solution for IC calibration.
2. Sample Preparation and Combustion:
- Accurately weigh approximately 5-10 mg of this compound onto a piece of ashless filter paper.
- Fold the paper and place it in the platinum sample holder of the oxygen flask.
- Add 10 mL of the absorbing solution to the combustion flask.
- Purge the flask with oxygen for at least 1 minute.
- Ignite the filter paper fuse and immediately seal the flask.
- Once combustion is complete, shake the flask for 10-15 minutes to ensure complete absorption of the HCl gas.
3. Sample Analysis by Ion Chromatography:
- Calibrate the ion chromatograph with the prepared chloride standard solutions. The correlation coefficient (r²) should be ≥ 0.999.
- Inject an aliquot of the absorbing solution from the combustion flask into the IC system.
- Run a blank (absorbing solution from a combustion without a sample) to check for background contamination.
4. Data Analysis and Reporting:
- Determine the concentration of chloride in the absorbing solution from the calibration curve.
- Calculate the percentage of chlorine in the original sample using the following formula: %Cl = (Concentration of Cl⁻ in solution (mg/L) * Volume of absorbing solution (L) * 100) / (Weight of sample (mg))
- Report the average and standard deviation of at least three replicate analyses.
Alternative Methodologies: A Comparative Overview
While combustion analysis and oxygen flask combustion are the primary methods, other techniques can also be employed for elemental analysis, each with its own advantages and limitations.[16][17][18][19]
| Technique | Principle | Advantages | Disadvantages |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) [20][21] | Samples are introduced into an argon plasma, and the emitted light from excited atoms is measured. | Multi-elemental analysis, high throughput. | Less sensitive than ICP-MS, potential for spectral interferences. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) [4][21] | Ions generated in an argon plasma are separated by their mass-to-charge ratio. | Extremely sensitive, capable of trace and ultra-trace analysis. | More expensive, susceptible to polyatomic interferences. |
| X-Ray Fluorescence (XRF) [19] | X-rays are used to excite atoms in the sample, which then emit characteristic secondary X-rays. | Non-destructive, requires minimal sample preparation. | Less sensitive for lighter elements (like C, H, N), matrix effects can be significant. |
Logical Relationship of Analytical Techniques:
Figure 3: Relationship of Analytical Techniques for Elemental Analysis.
Conclusion: Ensuring Scientific Integrity and Trustworthiness
The accurate elemental analysis of this compound is a critical step in its development and use in the pharmaceutical industry. By employing validated methods, utilizing appropriate certified reference materials, and understanding the scientific principles behind each experimental choice, researchers can ensure the integrity and trustworthiness of their analytical data. The comparison of different methodologies allows for the selection of the most appropriate technique based on the specific analytical needs, whether it be for routine quality control or for trace impurity analysis. This guide provides a framework for establishing a robust and reliable system for the elemental analysis of this and other novel pharmaceutical compounds.
References
-
Barin, J. S., Mello, P. A., & Mesko, M. F. (2021). Development of Green Methods for the Determination of Elemental Impurities in Commercial Pharmaceutical Tablets. Molecules, 26(1), 134. Retrieved from [Link]
- ASTM E442-91(2007). (2007). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
-
American Laboratory. (2012, March 6). New Elemental Analysis Techniques for the Analytical Chemistry Laboratory. Retrieved from [Link]
-
American Pharmaceutical Review. (2015, March 31). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. Retrieved from [Link]
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AZoM. (2019, September 9). Most Common Elemental Analysis Techniques. Retrieved from [Link]
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Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]
- Scottish Water. (2024, January 30).
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VELP Scientifica. (n.d.). Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion. Retrieved from [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
VELP Scientifica. (2023). CHNS-O determination in pharmaceutical products by flash combustion. Retrieved from [Link]
-
Journal of Chemical Education. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Retrieved from [Link]
-
FILAB. (n.d.). Validation of laboratory analysis methods according to the ICH Q2 standard. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Agilent. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. Retrieved from [Link]
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Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]
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Clariant. (n.d.). Elemental Analysis and Chemical Properties. Retrieved from [Link]
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ResearchGate. (2017). Development of a Certified Reference Material (NMIJ CRM 7203-a) for Elemental Analysis of Tap Water. Retrieved from [Link]
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ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
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CPAChem. (n.d.). High Purity Compounds. Retrieved from [Link]
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Kharas, G. B., et al. (2019). Synthesis and Styrene Copolymerization of Novel Chloro and Fluoro Ring-Trisubstituted Propyl Cyanophenylpropenoates. International Journal of Chemistry, 11(1), 79. Retrieved from [Link]
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Technical Comparison Guide: Spectroscopic Differentiation of 2-Chloro-3-(4-cyanophenyl)-1-propene and Regioisomers
Executive Summary
2-Chloro-3-(4-cyanophenyl)-1-propene (Target Compound A ) is a critical intermediate in the synthesis of functionalized heterocycles and a valuable scaffold in medicinal chemistry due to the presence of both an electrophilic allylic chloride moiety and a modifiable nitrile group.
However, synthetic routes targeting Compound A —such as Palladium-catalyzed cross-coupling of 4-cyanophenylboronic acid with 2,3-dichloropropene or Meerwein arylation—frequently yield regioisomeric byproducts. The two most prevalent isomers are the linear internal alkene (Isomer B ) and the conjugated cinnamyl derivative (Isomer C ).
Misidentification of these isomers leads to erroneous biological data and failure in downstream cyclization reactions. This guide provides a definitive spectroscopic framework to distinguish Compound A from its isomers using NMR (
Structural Definition of Analytes
To ensure clarity, we define the three primary isomers discussed in this guide:
| Designation | IUPAC Name | Structural Characteristic | Key Reactivity |
| Compound A (Target) | This compound | Branched 2-chloroallyl group attached to | |
| Isomer B | 1-Chloro-3-(4-cyanophenyl)-1-propene | Linear vinyl chloride. ( | Low reactivity in |
| Isomer C | 3-Chloro-1-(4-cyanophenyl)-1-propene | Conjugated cinnamyl chloride derivative. | Highly reactive benzylic/allylic system; prone to polymerization. |
Spectroscopic Comparative Analysis
Proton NMR ( H-NMR) Diagnostics
The most reliable method for differentiation is
Table 1: Comparative
| Feature | Compound A (Target) | Isomer B (Linear) | Isomer C (Conjugated) |
| Benzylic Protons | Singlet ( | Doublet ( | None (Benzylic position is vinylic). |
| Vinyl Protons | Two Singlets ( | Multiplets ( | Multiplet ( |
| Alkyl Chloride | N/A (Cl is vinylic) | N/A (Cl is vinylic) | Doublet ( |
| Aromatic Region | AA'BB' System ( | AA'BB' System Similar to Target. | AA'BB' System May show slight downfield shift due to conjugation. |
Expert Insight: The "Smoking Gun" for Compound A is the presence of the benzylic singlet at 3.8 ppm. If this peak appears as a doublet, you have Isomer B. If the peak moves to 4.2 ppm, you have Isomer C.
Carbon NMR ( C-NMR) Fingerprinting
C-NMR confirms the carbon skeleton connectivity, particularly the hybridization of the chlorine-bearing carbon.Table 2: Key
| Carbon Type | Compound A | Isomer B | Isomer C |
| C-Cl | |||
| Terminal =CH | N/A | N/A | |
| Nitrile (CN) |
Infrared (IR) Spectroscopy
While the nitrile stretch is common to all, the alkene substitution pattern provides a quick check.
-
Compound A: Strong band at 890–900 cm
(C-H out-of-plane bending for gem-disubstituted alkene R-C(X)=CH ). -
Isomer B: Weak band at 1640 cm
(C=C stretch). -
Isomer C: Strong band at 960–970 cm
(Trans-alkene bending) if -isomer is dominant.
Experimental Protocols
Isolation and Purification Workflow
Because these isomers often co-elute on standard silica, this protocol utilizes their reactivity differences.
-
Crude Analysis: Take an aliquot of the reaction mixture. Evaporate solvent. Dissolve in CDCl
. -
Quantification: Integrate the Benzylic Singlet (3.8 ppm) vs. Benzylic Doublet (3.5 ppm).
-
Purification Strategy:
-
If Isomer C is present: Stir crude mixture with weak base (NaHCO
) in MeOH. Isomer C (allylic chloride) hydrolyzes or solvolyzes faster than A or B. -
Separation of A and B: Use Silver Nitrate (AgNO
) impregnated silica gel chromatography. The terminal alkene (A) complexes more strongly with Ag than the internal alkene (B), increasing retention time separation.
-
GC-MS Characterization
Standard EI-MS (70 eV) fragmentation patterns.
-
Compound A (Target):
-
Molecular Ion:
177/179 (3:1 ratio). -
Base Peak:
142 ( ). Loss of vinylic chlorine is difficult, but the allyl cation stabilizes. -
Key Fragment:
116 (Cyanobenzyl cation).
-
-
Isomer C:
-
Base Peak:
142 (Loss of Cl is extremely facile due to resonance-stabilized cinnamyl cation). -
Differentiation: Isomer C shows a much lower abundance of the molecular ion (
) compared to Compound A due to the lability of the allylic C-Cl bond.
-
Decision Tree & Logic Flow
The following diagram illustrates the logical workflow for identifying the correct isomer from a crude reaction mixture.
Caption: Spectroscopic decision tree for the differentiation of regioisomers based on proton NMR signal multiplicity and chemical shift.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general shifts of allylic/benzylic systems).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
-
Luo, Y., & Wu, J. (2012). Palladium-Catalyzed Coupling of Aryl Boronic Acids with 2,3-Dichloropropene. Tetrahedron Letters, 53(46), 6245-6248. (Provides synthetic context for 2-chloro-3-arylpropenes). Link
-
Sigman, M. S., & Werner, E. W. (2011). Determination of Regioselectivity in Palladium-Catalyzed Allylic Substitutions. Accounts of Chemical Research, 44(4), 303-313. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
